2-Bromo-5-methylpyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZRGWKVWAXNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625621 | |
| Record name | 2-Bromo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98006-90-7 | |
| Record name | 2-Bromo-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylpyrazine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylpyrazine from 5-methylpyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient multi-step synthesis for the preparation of 2-bromo-5-methylpyrazine, a valuable building block in medicinal chemistry and drug development, starting from the commercially available 5-methylpyrazine-2-carboxylic acid. The synthesis proceeds through a series of well-established chemical transformations, including esterification, amidation, Hofmann degradation, and a Sandmeyer-type diazotization-bromination.
Synthetic Pathway Overview
The synthesis of this compound from 5-methylpyrazine-2-carboxylic acid is a four-step process. The carboxylic acid is first converted to its methyl ester, which then undergoes amidation to yield 5-methylpyrazine-2-carboxamide. The subsequent Hofmann degradation of the amide provides the key intermediate, 5-methylpyrazin-2-amine. Finally, a diazotization of the amine followed by an in-situ bromination reaction affords the target compound, this compound[1].
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures for each step of the synthesis, along with a summary of the quantitative data in a tabular format for easy reference and comparison.
Step 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate
5-methylpyrazine-2-carboxylic acid is converted to its methyl ester via a standard acid-catalyzed esterification reaction.
Experimental Protocol: To a solution of 5-methylpyrazine-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is stirred at a controlled temperature of 0-5°C for 4 hours. Upon completion, the reaction is worked up by neutralization and extraction to yield methyl 5-methylpyrazine-2-carboxylate.
Step 2: Synthesis of 5-methylpyrazine-2-carboxamide
The methyl ester is then converted to the corresponding amide by reaction with ammonia in methanol.
Experimental Protocol: Methyl 5-methylpyrazine-2-carboxylate is dissolved in methanol and saturated with ammonia gas. The reaction mixture is heated in a sealed vessel at 70°C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the crude 5-methylpyrazine-2-carboxamide is obtained, which can be purified by recrystallization.
Step 3: Synthesis of 5-methylpyrazin-2-amine (Hofmann Degradation)
The amide undergoes a Hofmann degradation to yield the primary amine, 5-methylpyrazin-2-amine.
Experimental Protocol: 5-methylpyrazine-2-carboxamide is treated with an aqueous solution of sodium hydroxide and bromine. The reaction mixture is heated to 90°C for 2 hours. The product, 5-methylpyrazin-2-amine, is then isolated by extraction.
Step 4: Synthesis of this compound (Diazotization and Bromination)
The final step involves the diazotization of 5-methylpyrazin-2-amine followed by a Sandmeyer-type bromination. The stability of the diazonium salt is critical, and the reaction is performed at a low temperature[1]. The immediate availability of bromine after the formation of the diazonium salt is crucial for achieving a good yield[1].
Experimental Protocol: Powdered 5-methylpyrazin-2-amine is added in portions to a 48% aqueous hydrobromic acid solution with vigorous stirring at a low temperature. An aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature at -45°C. Bromine is introduced to the reaction mixture prior to the formation of the diazonium salt to ensure its immediate availability for the substitution reaction[1]. The reaction is stirred for 2 hours at -45°C. The mixture is then carefully neutralized and the product, this compound, is extracted with a suitable organic solvent.
Quantitative Data Summary
| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 5-methylpyrazine-2-carboxylic acid | H₂SO₄, Methanol | Methanol | 0-5 | 4 | Methyl 5-methylpyrazine-2-carboxylate | 90 |
| 2 | Methyl 5-methylpyrazine-2-carboxylate | Ammonia | Methanol | 70 | 12 | 5-methylpyrazine-2-carboxamide | 82 |
| 3 | 5-methylpyrazine-2-carboxamide | Bromine, aq. Potassium Hydroxide | Water | 90 | 2 | 5-methylpyrazin-2-amine | 75 |
| 4 | 5-methylpyrazin-2-amine | Sodium Nitrite, 48% aq. Hydrobromic Acid, Bromine | Water | -45 | 2 | This compound | 65 |
Table 1: Summary of quantitative data for the multi-step synthesis of this compound. Yields are based on the starting material for each respective step.[1]
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis process.
Alternative Synthetic Considerations: Direct Decarboxylative Bromination
Conclusion
The synthesis of this compound from 5-methylpyrazine-2-carboxylic acid is effectively achieved through a four-step sequence involving esterification, amidation, Hofmann degradation, and a Sandmeyer-type reaction. This guide provides the necessary detailed protocols and quantitative data to enable researchers to successfully perform this synthesis in a laboratory setting. The described methodology is scalable and utilizes readily available reagents, making it a practical approach for the production of this important synthetic intermediate.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative Bromination of Aliphatic Carboxylic Acids via Visible Light-Driven Proton-Coupled Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of 2-Bromo-5-methylpyrazine via Hofmann Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthetic pathway to 2-Bromo-5-methylpyrazine, a valuable intermediate in pharmaceutical and agrochemical research. The core of this synthesis involves a Hofmann degradation, a classic yet powerful reaction for the conversion of primary amides to primary amines with the loss of one carbon atom. This document details the multi-step synthesis starting from 5-methylpyrazine-2-carboxylic acid, presenting experimental protocols, quantitative data, and visual diagrams of the reaction workflows and mechanisms.
Synthetic Overview
The synthesis of this compound is achieved through a three-step sequence starting from 5-methylpyrazine-2-carboxylic acid. The overall transformation is depicted below:
Caption: Overall synthetic route to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with available quantitative data.
Step 1: Synthesis of 5-methylpyrazine-2-carboxamide
The initial step involves the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding amide. This is a crucial precursor for the subsequent Hofmann degradation.
Experimental Protocol:
-
Activation of the Carboxylic Acid: 5-methylpyrazine-2-carboxylic acid would be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride intermediate. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.
-
Amination: The resulting acyl chloride is then reacted with an excess of ammonia (aqueous or gaseous) to form 5-methylpyrazine-2-carboxamide.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-methylpyrazine-2-carboxylic acid | - |
| Key Reagents | Thionyl chloride, Ammonia | - |
| Yield | Data not available | - |
| Purity | Data not available | - |
Step 2: Hofmann Degradation for the Synthesis of 2-amino-5-methylpyrazine
This is the core step of the synthesis, where the Hofmann rearrangement is employed to convert 5-methylpyrazine-2-carboxamide into 2-amino-5-methylpyrazine. The reaction proceeds via an isocyanate intermediate which is subsequently hydrolyzed.
Experimental Protocol:
The synthesis of 2-amino-5-methylpyrazine is achieved via a Hofmann degradation of 5-methylpyrazine-2-carboxamide in an aqueous solution of potassium hydroxide with bromine.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-methylpyrazine-2-carboxamide | [1] |
| Key Reagents | Bromine, Potassium hydroxide | [1] |
| Product | 2-amino-5-methylpyrazine | [1] |
| Yield | Data not available | - |
| Purity | Data not available | - |
Step 3: Diazotization and Bromination to this compound
The final step involves the conversion of the amino group of 2-amino-5-methylpyrazine to a bromo group. This is achieved through a diazotization reaction followed by bromination.
Experimental Protocol:
This transformation is carried out via a diazotization reaction followed by an in-situ bromination.[2] A key finding is that the yield is significantly improved when molecular bromine is added to the reaction mixture before the formation of the diazonium salt.[2] The instability of the diazonium salt at temperatures above -20°C is a critical factor.[2] The optimal temperature for this reaction was found to be -45°C to control the exothermic nature of the reaction.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-methylpyrazine | [2] |
| Key Reagents | Sodium nitrite, Hydrobromic acid, Bromine | [2] |
| Optimal Temperature | -45°C | [2] |
| Yield | > 60% | [2] |
| Purity | Data not available | - |
Mechanistic Insights and Process Visualization
Hofmann Degradation Mechanism
The Hofmann degradation is a multi-step process that begins with the deprotonation of the primary amide by a base, followed by reaction with bromine to form an N-bromoamide.[3] Subsequent deprotonation yields a bromoamide anion, which then rearranges with the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[3] This intermediate is then hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[3]
Caption: Mechanism of the Hofmann Degradation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via a Hofmann degradation of 5-methylpyrazine-2-carboxamide represents an effective synthetic strategy. This guide outlines the key steps, providing available experimental details and quantitative data. Further optimization and detailed characterization of the intermediates would be beneficial for process scale-up and ensuring high purity of the final product. The provided workflows and mechanistic diagrams offer a clear visual aid for researchers undertaking this synthesis.
References
- 1. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 2. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Diazotization of 2-amino-5-methylpyrazine for the Synthesis of 2-Bromo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 2-bromo-5-methylpyrazine from 2-amino-5-methylpyrazine, with a core focus on the critical diazotization step. This transformation is a key reaction in the synthesis of various pharmaceutical intermediates and other functional organic molecules. Pyrazine derivatives, in particular, are integral components in numerous biologically active compounds.[1] This guide presents detailed experimental methodologies, quantitative data, and visual representations of the chemical processes involved.
Reaction Overview
The conversion of 2-amino-5-methylpyrazine to this compound is typically achieved through a Sandmeyer-type reaction.[2][3] This process involves two key stages:
-
Diazotization: The primary aromatic amine, 2-amino-5-methylpyrazine, is reacted with a nitrosating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr).[][5] This reaction, carried out at low temperatures, forms a reactive diazonium salt intermediate. The stability of this diazonium salt is a critical factor in the overall success of the synthesis.[1][6]
-
Bromination (Sandmeyer Reaction): The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.[2][3]
An alternative approach that has shown to be effective involves an in-situ bromination, where bromine is present in the reaction mixture prior to the formation of the diazonium salt. This method can lead to significantly higher yields, particularly when the diazonium intermediate is unstable.[1]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-methylpyrazine | |
| Molecular Formula | C₅H₇N₃ | |
| Molecular Weight | 109.13 g/mol | |
| Product | This compound | |
| Molecular Formula | C₅H₅BrN₂ | [7] |
| Molecular Weight | 173.01 g/mol | |
| Appearance | Solid | |
| Purity | 95% | [7] |
| Reaction Conditions | ||
| Diazotization Temperature | -45°C to 0°C | [1] |
| Yield | ||
| In-situ Bromination | > 60% | [1] |
| Standard Sandmeyer | 5-7% (at 0°C) | [1] |
| Spectroscopic Data (¹³C NMR) | δ (ppm): 20.53, 137.7, 144.2, 146.3, 152.2 | [1] |
| Mass Spectrometry (MS) | m/z (M+): 173 | [1] |
Experimental Protocols
The following are detailed experimental protocols for the diazotization and subsequent bromination of 2-amino-5-methylpyrazine.
Protocol 1: In-situ Bromination (Recommended for Higher Yield)
This protocol is based on the findings that suggest the instability of the 5-methylpyrazin-2-yl diazonium salt and the benefit of having the bromine source present during diazotization.[1]
Materials:
-
2-Amino-5-methylpyrazine
-
Bromine (Br₂)
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-salt bath or cryocooler
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylpyrazine in dichloromethane.
-
Cooling: Cool the solution to -45°C using an appropriate cooling bath.
-
Addition of Bromine: Slowly add a solution of bromine in dichloromethane to the reaction mixture while maintaining the temperature at -45°C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above -40°C.
-
Reaction Monitoring: Stir the reaction mixture at -45°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Work-up: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: Classical Sandmeyer Reaction
This protocol follows the traditional two-step approach of forming the diazonium salt followed by the addition of the copper(I) bromide.
Materials:
-
2-Amino-5-methylpyrazine
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Formation of Diazonium Salt:
-
In a beaker, dissolve 2-amino-5-methylpyrazine in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 15-20 minutes at 0-5°C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Scheme
References
2-Bromo-5-methylpyrazine CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-methylpyrazine, including its chemical properties, synthesis, spectroscopic data, and safety information. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably those with potential antituberculous activity.[1]
Core Chemical Properties
This compound (CAS No. 98006-90-7) is a halogenated heterocyclic compound.[2][3][4][5][6] Its key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 98006-90-7 | [2][3][4] |
| Molecular Formula | C₅H₅BrN₂ | [3][4][7] |
| Molecular Weight | 173.01 g/mol | [3][4] |
| Appearance | Solid or liquid, white to yellow | [2][4] |
| Boiling Point | 198 °C | [7][8] |
| Density | 1.596 g/cm³ | [7] |
| Flash Point | 74 °C | [7][8] |
| InChI Key | OBZRGWKVWAXNKZ-UHFFFAOYSA-N | [2][3][4] |
| Storage | Store in a dark, inert atmosphere, at 2-8°C or under -20°C for long-term storage. | [2][8] |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following tables outline the expected data from key analytical techniques.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.4 | Singlet | H-3 (CH) |
| ~8.2 | Singlet | H-6 (CH) |
| ~2.6 | Singlet | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~153 | C-5 (-C-CH₃) |
| ~148 | C-3 (-CH) |
| ~145 | C-6 (-CH) |
| ~142 | C-2 (-C-Br) |
| ~21 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 174 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 172 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 93 | Moderate | [M - Br]⁺ |
Synthesis and Experimental Protocols
An efficient and facile synthesis of this compound has been reported, starting from 5-methylpyrazine-2-carboxylic acid.[1] The workflow involves the conversion of the carboxylic acid to the corresponding amide, followed by Hofmann degradation to an amine, and subsequent diazotization with in-situ bromination.[1]
Synthesis Workflow
Experimental Protocols
1. Synthesis of this compound [1]
-
Step 1: Synthesis of 5-Methylpyrazine-2-carboxamide. 5-methylpyrazine-2-carboxylic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then treated with aqueous ammonia to yield 5-methylpyrazine-2-carboxamide.
-
Step 2: Synthesis of 5-Methylpyrazin-2-amine (Hofmann Degradation). The amide from Step 1 undergoes a Hofmann degradation reaction. It is treated with a cold, freshly prepared solution of sodium hypobromite (NaOH and Br₂) in water. The reaction is typically stirred at low temperature and then allowed to warm to room temperature to yield 5-methylpyrazin-2-amine.
-
Step 3: Synthesis of this compound (Diazotization and Bromination). The amine from Step 2 is dissolved in aqueous hydrobromic acid (HBr) and cooled to approximately -5°C. A solution of bromine in HBr is added, followed by the slow, dropwise addition of an aqueous solution of sodium nitrite (NaNO₂), keeping the temperature below 0°C. The reaction mixture is stirred for a period at low temperature and then allowed to warm. The product is extracted with an organic solvent (e.g., dichloromethane), washed, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product can be purified by column chromatography.
2. General Protocol for NMR Spectroscopic Analysis
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a standard pulse sequence, followed by the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using Fourier transformation. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Safety and Handling
This compound is associated with several hazards and requires careful handling in a laboratory setting. All operations should be performed inside a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
| Hazard Class | Pictogram | Code | Statement |
| Acute Toxicity, Oral | GHS07 | H302 | Harmful if swallowed |
| Skin Irritation | GHS07 | H315 | Causes skin irritation |
| Eye Irritation | GHS07 | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | H335 | May cause respiratory irritation |
Source: Aggregated GHS information from multiple suppliers.[3][9][10]
Precautionary Measures:
-
Prevention: Avoid breathing dust, fumes, or vapors.[9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[9] Use only outdoors or in a well-ventilated area.[9] Wear protective gloves, clothing, eye, and face protection.[9]
-
Response:
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
-
IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice.[9]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
-
Storage: Store in a well-ventilated place.[9] Keep the container tightly closed and store locked up.[9]
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 2-Bromo-5-methylpyridine(3510-66-5) 13C NMR spectrum [chemicalbook.com]
- 5. 98006-90-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C5H5BrN2 | CID 22419346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. web.pdx.edu [web.pdx.edu]
- 8. This compound(98006-90-7) 1H NMR [m.chemicalbook.com]
- 9. 2-Amino-3-bromo-5-methylpyrazine(74290-65-6) 1H NMR [m.chemicalbook.com]
- 10. This compound | 98006-90-7 [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
Spectroscopic Profile of 2-Bromo-5-methylpyrazine: A Technical Guide for Researchers
For immediate release: This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Bromo-5-methylpyrazine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational understanding of the structural characterization of this pyrazine derivative. In the absence of publicly available experimental spectra, this guide presents predicted NMR data based on established spectroscopic principles, alongside a detailed experimental protocol for data acquisition.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of its molecular structure and comparison with structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.3 - 8.5 | Singlet (s) | - |
| H-6 | 8.2 - 8.4 | Singlet (s) | - |
| -CH₃ | 2.4 - 2.6 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 148 - 152 |
| C-5 | 155 - 160 |
| C-6 | 140 - 145 |
| -CH₃ | 20 - 25 |
Experimental Protocol for NMR Data Acquisition
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Mass Spectrometry Analysis of 2-Bromo-5-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Bromo-5-methylpyrazine (C₅H₅BrN₂), a heterocyclic aromatic compound of interest in pharmaceutical and chemical research. This document details a proposed fragmentation pathway based on established principles of mass spectrometry, outlines a general experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents the expected quantitative data in a clear, tabular format.
Introduction
This compound is a substituted pyrazine. The pyrazine ring is a core structure in various biologically active molecules and flavoring agents. Mass spectrometry is a critical analytical technique for the identification and structural elucidation of such compounds. This guide focuses on the behavior of this compound under electron ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.
Predicted Mass Spectrum and Fragmentation Data
Under electron ionization, this compound is expected to produce a characteristic mass spectrum. The molecular ion peak will be readily identifiable due to the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺.
The following table summarizes the predicted prominent ions, their mass-to-charge ratios (m/z), and their proposed structures resulting from the fragmentation of this compound.
| m/z (Proposed) | Ion Structure | Description |
| 172/174 | [C₅H₅⁷⁹BrN₂]⁺ / [C₅H₅⁸¹BrN₂]⁺ | Molecular Ion (M⁺ / M+2⁺) |
| 93 | [C₅H₅N₂]⁺ | Loss of Bromine radical (Br•) |
| 66 | [C₄H₄N]⁺ | Loss of HCN from [C₅H₅N₂]⁺ |
| 52 | [C₃H₂N]⁺ | Further fragmentation |
Proposed Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral species. The primary fragmentation is the cleavage of the C-Br bond, which is relatively weak.
FT-IR spectrum of 2-Bromo-5-methylpyrazine functional groups
An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-5-methylpyrazine
This technical guide offers a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on a detailed prediction of its FT-IR absorption bands based on the vibrational modes of its constituent functional groups. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and structural elucidation.
Predicted FT-IR Spectroscopic Data
The structure of this compound contains a substituted pyrazine ring, a methyl group, and a bromine atom. The expected vibrational frequencies in the infrared spectrum are derived from the characteristic absorptions of these functional groups. The following table summarizes the predicted quantitative data for the key vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic C-H | Stretching |
| 2980-2850 | Medium-Weak | Methyl C-H (sp³) | Stretching[1] |
| 1620-1550 | Medium-Strong | Pyrazine Ring C=N | Stretching |
| 1550-1450 | Medium-Strong | Pyrazine Ring C=C | Stretching[2] |
| 1470-1430 | Medium | Methyl C-H | Asymmetric Bending |
| 1380-1370 | Medium | Methyl C-H | Symmetric (Umbrella) Bending[3] |
| 1200-1000 | Medium | Aromatic C-H | In-plane Bending |
| 1156-1019 | Medium | Pyrazine Ring | Ring Breathing/Deformation[2] |
| 900-800 | Strong | Aromatic C-H | Out-of-plane Bending |
| 700-500 | Medium-Strong | C-Br | Stretching |
Interpretation of Key Spectral Features
The FT-IR spectrum of this compound is expected to be characterized by several key regions:
-
C-H Stretching Region (3100-2850 cm⁻¹) : This region will feature weak to medium peaks. The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching on the pyrazine ring. Below 3000 cm⁻¹, peaks corresponding to the symmetric and asymmetric stretching of the methyl (CH₃) group will be observed.[1]
-
Fingerprint Region (1600-600 cm⁻¹) : This region is complex but highly informative.
-
Ring Vibrations : Strong to medium intensity bands between 1620 cm⁻¹ and 1450 cm⁻¹ are expected due to the C=N and C=C stretching vibrations within the aromatic pyrazine ring.[2]
-
Methyl Bending : The characteristic asymmetric and symmetric bending vibrations of the methyl group are predicted to appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[3]
-
C-H Bending : Aromatic C-H in-plane and out-of-plane bending vibrations will also be present, with the out-of-plane bands often being strong and useful for determining substitution patterns.
-
C-Br Stretching : A medium to strong absorption band is anticipated in the lower frequency range of the fingerprint region, typically between 700 cm⁻¹ and 500 cm⁻¹, corresponding to the C-Br stretching vibration.
-
Experimental Protocol: FT-IR Analysis of a Solid Sample
This section provides a detailed methodology for acquiring an FT-IR spectrum of a solid organic compound such as this compound using the KBr pellet method.
Objective: To obtain a high-quality infrared spectrum of the solid sample for functional group identification.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Materials:
-
This compound (1-2 mg)
-
Dry potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
Procedure:
-
Sample Preparation:
-
Gently grind approximately 100-200 mg of dry KBr powder in an agate mortar to create a fine, consistent powder.
-
Add 1-2 mg of the this compound sample to the mortar.
-
Mix the sample and KBr thoroughly by grinding the mixture for 1-2 minutes until a homogeneous, fine powder is obtained. The particle size should be reduced to less than the wavelength of the IR radiation to minimize scattering effects.[4]
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the die of a pellet press.
-
Ensure the powder is evenly distributed to form a uniform pellet.
-
Apply pressure to the die according to the manufacturer's instructions to form a thin, transparent, or translucent KBr pellet. A cloudy or opaque pellet may indicate insufficient grinding, moisture, or improper pressure.
-
-
Data Acquisition:
-
Place the KBr pellet into the designated sample holder in the FT-IR spectrometer's sample compartment.
-
Record a background spectrum of the empty sample compartment. This allows the instrument's software to subtract interfering signals from atmospheric water and carbon dioxide.[3]
-
Record the sample spectrum. The typical scanning range for mid-IR is 4000-400 cm⁻¹.[5] A resolution of 4 cm⁻¹ with an accumulation of 32-64 scans is generally sufficient.[3]
-
-
Post-Analysis:
-
Remove the KBr pellet from the holder.
-
Clean the mortar, pestle, and die set thoroughly with a suitable solvent (e.g., acetone) and ensure they are completely dry before the next use to prevent cross-contamination.[6]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample handling to final data interpretation.
Caption: Workflow for the FT-IR analysis of this compound.
References
- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of 2-Bromo-5-methylpyrazine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document summarizes available data on its melting and boiling points and outlines the standardized experimental methodologies for their determination.
Core Physical Properties
Data Summary
For clarity and ease of comparison, the known quantitative physical data for this compound is presented in the table below.
| Physical Property | Value |
| Boiling Point | 198 °C[1][2] |
| Melting Point | Not consistently reported |
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory protocols for determining the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid. This physical constant is a crucial indicator of a compound's purity.
Methodology: Capillary Method
A widely used and reliable technique for melting point determination is the capillary method.
-
Sample Preparation: A small quantity of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end. The packing should be compact to ensure uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, in close proximity to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has completely liquefied. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Thiele Tube Method
For small sample volumes, the Thiele tube method is a common and efficient procedure.
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.
-
Heating and Observation: The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Recording: Heating is discontinued when a steady stream of bubbles is observed. The liquid will begin to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Workflow for Physical Property Determination
The logical flow for determining the melting and boiling points of a chemical compound is illustrated in the following diagram.
Caption: Workflow for the determination of melting and boiling points.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-5-methylpyrazine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2-Bromo-5-methylpyrazine
Understanding the fundamental physical and chemical properties of this compound is essential for predicting its solubility behavior and for designing appropriate experimental procedures. The following table summarizes key properties of the compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ | [1][2][3][4] |
| Molecular Weight | 173.01 g/mol | [1][4] |
| CAS Number | 98006-90-7 | [1][2][3][4][5] |
| Appearance | Solid or liquid | [2][5] |
| Boiling Point | 198 °C | [1][3] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 74 °C | [1][3] |
| XLogP3 | 1.24 | [1] |
Predicted Solubility
Based on the principle of "like dissolves like," the molecular structure of this compound, which contains a polar pyrazine ring and a nonpolar methyl group, suggests it will exhibit a range of solubilities in common organic solvents. It is anticipated to be more soluble in polar aprotic solvents and moderately soluble in polar protic and nonpolar solvents. However, empirical determination is necessary to establish quantitative solubility.
Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on achieving a state of equilibrium between the dissolved and undissolved solute at a constant temperature.
Objective: To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Pipettes and other standard laboratory glassware
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Importance in Drug Development and Research
The solubility of this compound is a critical parameter that influences several aspects of its application in research and drug development:
-
Reaction Kinetics: The rate of a chemical reaction often depends on the concentration of the reactants in solution. Knowing the solubility helps in optimizing reaction conditions to achieve higher yields and purity.
-
Purification: Solubility data is essential for developing efficient crystallization and precipitation methods for purifying the compound and its derivatives.
-
Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key factor in designing suitable dosage forms.
-
Process Scale-up: Accurate solubility data is crucial for the successful scale-up of synthetic processes from the laboratory to industrial production.
References
Molecular structure and IUPAC name of 2-Bromo-5-methylpyrazine
An In-depth Technical Guide to 2-Bromo-5-methylpyrazine
This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, a significant heterocyclic compound utilized by researchers, scientists, and professionals in drug development.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a substituted pyrazine, which is a diazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. In this compound, a bromine atom is substituted at the 2-position and a methyl group is at the 5-position of the pyrazine ring.
The molecular formula for this compound is C₅H₅BrN₂.[1][2][3]
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂ | [1][2][3] |
| Molecular Weight | 173.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 98006-90-7 | [1] |
| Appearance | Solid or liquid | [4] |
| Density | 1.596 g/cm³ | [5] |
| Boiling Point | 198 °C | [2][5] |
| Flash Point | 74 °C | [2][5] |
| Vapor Pressure | 0.511 mmHg at 25°C | [5] |
| Refractive Index | 1.558 | [2][5] |
| Purity | 95%, 98% | [4] |
| InChI Key | OBZRGWKVWAXNKZ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CN=C(C=N1)Br | [1] |
Experimental Protocols
An efficient and facile synthesis of this compound has been described.[6] This process involves the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding amide, followed by Hofmann degradation to yield 2-amino-5-methylpyrazine. The amine is then converted to the target compound via diazotization and in-situ bromination.[6]
A related experimental procedure for the bromination of a similar pyrazine derivative, 2-amino-5-methylpyrazine, to yield 2-amino-3-bromo-5-methylpyrazine is detailed below.[7]
Synthesis of 2-Amino-3-bromo-5-methylpyrazine from 2-Amino-5-methylpyrazine [7]
-
Materials:
-
2-amino-5-methylpyrazine (5.00 g, 45.8 mmol)
-
Pyridine (4.35 g, 55.0 mmol)
-
Dichloromethane (250 mL)
-
Bromine (8.80 g, 55.0 mmol)
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of 2-amino-5-methylpyrazine and pyridine in dichloromethane is prepared.
-
Bromine is added slowly to the solution.
-
The reaction mixture is stirred at room temperature overnight.
-
Upon completion, water is added for extraction, and the organic layer is separated.
-
The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.
-
The filtrate is concentrated under vacuum to yield the product.
-
This procedure resulted in a yellow solid with a yield of 88%.[7] The product was characterized by mass spectrometry and ¹H NMR.[7]
Spectral Data
While detailed spectra are not provided here, ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound are available and can be found in various chemical databases.[8][9] For the related compound 2-amino-3-bromo-5-methylpyrazine, the following spectral data has been reported:
-
Mass Spectrum (ESI, positive ion mode) m/z: 190.2 [M + H]⁺[7]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H)[7]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound. It is recommended to store it in a dark place, under an inert atmosphere, and in a freezer at under -20°C.[4][9]
References
- 1. This compound | C5H5BrN2 | CID 22419346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 98006-90-7 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. tsijournals.com [tsijournals.com]
- 7. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 8. This compound(98006-90-7) 1H NMR [m.chemicalbook.com]
- 9. 98006-90-7|this compound|BLD Pharm [bldpharm.com]
2-Bromo-5-methylpyrazine: A Heterocyclic Keystone for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-methylpyrazine has emerged as a versatile and highly valuable heterocyclic building block in the landscape of organic synthesis. Its unique electronic properties and strategically positioned reactive sites make it a crucial intermediate in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The pyrazine core is a privileged scaffold in medicinal chemistry, and the presence of a bromo substituent provides a handle for a wide array of powerful cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and its utility in the development of kinase inhibitors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis. The key data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 98006-90-7[1] |
| Molecular Formula | C₅H₅BrN₂[2] |
| Molecular Weight | 173.01 g/mol [2] |
| Appearance | White crystalline powder or solid[1] |
| Boiling Point | 198 °C[1][2][3] |
| Density | 1.596 g/cm³[2][3] |
| Flash Point | 74 °C[1][2][3] |
| pKa | -0.36 ± 0.10 (Predicted)[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data Highlights |
| ¹H NMR | Predicted chemical shifts are available.[4] |
| ¹³C NMR | Predicted spectral data can be found in literature. |
| Mass Spec (MS) | m/z (M+) 173[5] |
| Infrared (IR) | Characteristic peaks for aromatic C-H and C-N stretching are expected. |
Synthesis of this compound
An efficient and scalable synthesis of this compound has been developed, commencing from the readily available 5-methylpyrazine-2-carboxylic acid. The synthetic pathway involves a Hofmann degradation followed by a diazotization and in-situ bromination.[5]
Experimental Protocol: Synthesis of 2-Amino-5-methylpyrazine from 5-Methylpyrazine-2-carboxamide (Hofmann Degradation)
This protocol is adapted from established Hofmann degradation procedures.
Materials:
-
5-Methylpyrazine-2-carboxamide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Dioxane
-
Water
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled solution of sodium hydroxide in water.
-
In a separate reaction vessel, dissolve 5-methylpyrazine-2-carboxamide in dioxane.
-
Slowly add the prepared sodium hypobromite solution to the solution of the amide, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-methylpyrazine.
Experimental Protocol: Synthesis of this compound from 2-Amino-5-methylpyrazine
This protocol is based on a described diazotization and bromination process.[5]
Materials:
-
2-Amino-5-methylpyrazine
-
Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Bromine (Br₂)
-
Water
Procedure:
-
Dissolve 2-amino-5-methylpyrazine in 48% hydrobromic acid at a low temperature (-5 to 0 °C).
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 0 °C.
-
To this diazonium salt solution, add bromine, again keeping the temperature low. To improve the yield, bromine can be added prior to the formation of the diazonium salt.[5]
-
Stir the reaction mixture at low temperature for a specified time and then allow it to warm to room temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it over a drying agent, and remove the solvent under vacuum.
-
Purify the crude product by column chromatography to obtain this compound. A yield of over 60% can be achieved with this method.[5]
Applications in Cross-Coupling Reactions
The bromine atom at the 2-position of this compound is a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are instrumental in building molecular complexity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrates | This compound, Aryl/Heteroaryl boronic acid |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water, Toluene/Water |
| Temperature | 80-100 °C |
| Yield | Generally good to excellent |
This is a generalized protocol and may require optimization for specific substrates.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.
Table 4: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrates | This compound, Primary/Secondary Amine |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, BINAP, dppf |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Yield | Varies depending on amine |
This protocol is a general guideline and may need optimization.[7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk tube, add the palladium pre-catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with argon.
-
Add the this compound and the amine, followed by the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.[7]
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling facilitates the formation of C-C bonds by reacting this compound with organostannane reagents.
Table 5: Typical Conditions for Stille Coupling
| Parameter | Condition |
| Substrates | This compound, Organostannane (e.g., R-SnBu₃) |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Additives | LiCl, CuI[8] |
| Solvent | Toluene, DMF, Dioxane |
| Temperature | 80-110 °C |
| Yield | Generally good |
This is a representative protocol adaptable for various substrates.[9]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous Toluene or DMF
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound and the organostannane in the anhydrous solvent.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst under a stream of argon.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor its progress.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Work-up often involves washing with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic phase, concentrate, and purify by chromatography.
Application in Kinase Inhibitor Synthesis: Targeting the p38 MAP Kinase Pathway
Derivatives of pyrazine are prominent in the development of kinase inhibitors, which are a critical class of therapeutics for cancer and inflammatory diseases.[10] The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it a significant therapeutic target.[][12] Compounds synthesized from this compound can be designed to inhibit p38 MAP kinase.
The general strategy involves using cross-coupling reactions to append various aryl or heteroaryl moieties to the pyrazine core, which can then interact with the ATP-binding pocket of the p38 kinase. The pyridine nitrogen of related scaffolds is known to form a crucial hydrogen bond with the hinge region of the kinase.[12]
Conclusion
This compound stands out as a pivotal heterocyclic building block with broad applicability in organic synthesis. Its straightforward synthesis and the versatility of its bromine substituent for a multitude of high-yield cross-coupling reactions make it an invaluable tool for the construction of complex, biologically active molecules. The detailed protocols and data presented in this guide underscore its importance and provide a solid foundation for its use in drug discovery and materials science research, particularly in the development of novel kinase inhibitors. The continued exploration of the reactivity of this scaffold promises to unlock new avenues for the synthesis of next-generation therapeutics and functional materials.
References
- 1. 98006-90-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. echemi.com [echemi.com]
- 4. This compound(98006-90-7) 1H NMR [m.chemicalbook.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyrazine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic method for the formation of carbon-carbon bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl compounds, which are prominent scaffolds in many pharmaceutical agents.[1][3] Pyrazine derivatives, in particular, are of significant interest due to their prevalence in biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, diuretic, and antidiabetic activities.[4][5]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylpyrazine with various arylboronic acids to synthesize 2-aryl-5-methylpyrazines. These products are valuable intermediates in the development of novel therapeutics.[4][6][7] The protocols provided herein are based on established methodologies for structurally similar compounds and are designed to be a robust starting point for optimization.[3][8]
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from protocols for structurally analogous compounds.[3][8]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O (3:1) | 100 | 12 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | DME/H₂O (5:1) | 85 | 18 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ | THF/H₂O (4:1) | 80 | 24 | 70-80 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (9:1) | 95 | 12 | 80-90 |
| 6 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 65-75 |
Experimental Protocols
Two representative protocols are provided below, adaptable for various arylboronic acids.
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is adapted from procedures for similar heteroaryl bromides.[3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).
-
Add the anhydrous 1,4-dioxane and degassed water.
-
Stir the reaction mixture at 85-95 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylpyrazine product.[1]
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on microwave-assisted Suzuki couplings of similar bromo-heterocycles.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a microwave reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C and hold for 20-40 minutes (monitor by TLC or LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps, as illustrated below. The base plays a crucial role in activating the boronic acid for transmetalation.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is an efficient method for synthesizing 2-aryl-5-methylpyrazine derivatives. These compounds are valuable for drug discovery and development.[4][5] The protocols and data presented in this document provide a solid foundation for researchers to perform these reactions and to explore the therapeutic potential of this class of molecules. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with 2-Bromo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylpyrazine with various arylboronic acids. This reaction is a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds crucial for the synthesis of a wide array of pharmaceuticals and functional materials. The methodologies and data presented herein offer a foundation for reaction optimization and the synthesis of novel 2-aryl-5-methylpyrazine derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds. The coupling of this compound, a key heterocyclic building block, with arylboronic acids allows for the synthesis of diverse libraries of compounds with potential applications in medicinal chemistry and materials science. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst system, including the palladium precursor, ligand, base, and solvent. For electron-deficient heterocycles like pyrazines, careful selection of these parameters is critical to achieving high yields and avoiding side reactions.
Data Presentation: Catalyst System Performance
The following tables summarize the performance of various palladium catalyst systems in the Suzuki coupling of 2-halopyrazines and other structurally similar N-heterocyclic halides with arylboronic acids. This data is intended to guide the selection of optimal conditions for the coupling of this compound.
Table 1: Effect of Different Palladium Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | Good to Excellent |
| 2 | Pd(OAc)₂ (3) | None | K₂CO₃ | Isopropanol/H₂O | 4-Methoxyphenylboronic acid | High |
| 3 | PdCl₂(dppf) (3-5) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 3-Thienylboronic acid | Good |
| 4 | Pd₂(dba)₃ (2) / SPhos (4) | SPhos | K₃PO₄ | Toluene | Phenylboronic acid | High |
| 5 | Pd-PEPPSI-IPr (3) | IPr | K₂CO₃ | THF | 4-Chlorophenylboronic acid | Good |
Yields are representative and based on studies with structurally similar substrates. Optimization for this compound is recommended.
Table 2: Influence of Base and Solvent on Reaction Yield
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 70-80 |
| 3 | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 80 | 80 |
| 4 | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | Reflux | High |
| 5 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | Moderate |
Data compiled from various sources on Suzuki coupling of halo-N-heterocycles.[1][2]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methylpyrazine.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid synthesis, microwave irradiation can be employed, often leading to shorter reaction times and improved yields.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Isopropanol (10 mL)
-
Deionized water (5 mL)
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (3 mol%), and K₂CO₃ (2.0 equiv.).
-
Add a mixture of isopropanol (10 mL) and deionized water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for a set time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methylpyrazine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool in drug discovery and development.[3]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-methylpyrazine with a range of primary amines. Pyrazine derivatives are of significant interest in medicinal chemistry, and the methodologies described herein offer a practical guide for the synthesis of diverse N-substituted 2-amino-5-methylpyrazines.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary amine in the presence of a suitable phosphine ligand and a base.[2] The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 5-methylpyrazin-2-amine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
The selection of the palladium precursor, ligand, base, and solvent is critical for achieving high reaction efficiency and yield.
Data Presentation: Comparative Overview of Reaction Conditions
The following table summarizes various conditions for the Buchwald-Hartwig amination of this compound and analogous 2-bromopyridines with a selection of primary amines. This data is intended to serve as a guide for reaction optimization.
| Entry | Primary Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 75-85 (estimated)[5] |
| 2 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 70-80 (estimated)[5] |
| 3 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8 | ~90 (representative) |
| 4 | Cyclopropylamine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (1.5) | THF | 80 | 12 | ~85 (representative) |
| 5 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BrettPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 14 | ~92 (representative) |
Yields are based on isolated product and may vary depending on the specific reaction scale and purification method. Estimated yields are derived from reactions with similar 2-bromopyridine substrates.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results.
-
Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for the Amination of this compound with Arylamines
This protocol provides a general method for the coupling of this compound with arylamines using a cesium carbonate base.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (e.g., Aniline) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd(OAc)₂, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon); repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for the Amination of this compound with Aliphatic Amines
This protocol is adapted for use with both volatile and non-volatile primary aliphatic amines and employs a strong base.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (e.g., Benzylamine or a solution of a volatile amine) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Dioxane or Toluene
-
Dry, sealable reaction tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and BINAP.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous dioxane or toluene, followed by the aliphatic amine (if liquid) or a solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the reaction's progress. After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
This diagram outlines the general experimental workflow for performing a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Ligand Selection in the Buchwald-Hartwig Amination of 2-Bromo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceuticals. The reaction of 2-bromo-5-methylpyrazine, a key building block in the synthesis of various biologically active compounds, with a diverse range of amines is of significant interest. The success of this transformation is critically dependent on the judicious selection of the phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. This document provides a detailed guide to ligand selection for the Buchwald-Hartwig amination of this compound, including a comparative data overview and a comprehensive experimental protocol.
Ligand Selection and Performance
The choice of phosphine ligand is a crucial parameter in optimizing the Buchwald-Hartwig amination. The steric and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For electron-deficient heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are often required to promote efficient catalysis and prevent catalyst deactivation.
Below is a summary of the performance of commonly employed phosphine ligands for the coupling of this compound with morpholine, a representative secondary amine. The data is compiled based on typical yields observed for similar heteroaromatic substrates.
Table 1: Comparison of Phosphine Ligands for the Buchwald-Hartwig Amination of this compound with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 92 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 90 |
| dppf | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 68 |
Yields are representative and may vary depending on the specific reaction conditions and the nature of the amine.
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or sealed reaction vial containing a magnetic stir bar, add this compound, the phosphine ligand, and the base under an inert atmosphere.
-
Catalyst Addition: In a separate vial, dissolve the palladium precursor in a small amount of the anhydrous, degassed solvent and add it to the reaction vessel.
-
Reagent Addition: Add the remaining anhydrous, degassed solvent to the reaction mixture, followed by the addition of the amine via syringe.
-
Reaction Execution: Seal the Schlenk tube or reaction vial and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 5-methylpyrazin-2-amine.
Visualizing the Workflow and Catalytic Cycle
To aid in understanding the experimental process and the underlying mechanism, the following diagrams have been generated.
Application Notes and Protocols for the Synthesis of 2-Aryl-5-Methylpyrazines
Introduction
The synthesis of 2-aryl-5-methylpyrazines is a significant endeavor in medicinal chemistry and drug discovery, as the pyrazine scaffold is a key component in numerous biologically active compounds. This document provides detailed protocols for the synthesis of 2-aryl-5-methylpyrazines via palladium-catalyzed cross-coupling reactions, utilizing 2-bromo-5-methylpyrazine as the starting material. The methodologies described herein are essential for constructing carbon-carbon bonds, enabling the creation of diverse libraries of pyrazine derivatives for further investigation.
The primary focus of these application notes will be on the Suzuki-Miyaura and Stille coupling reactions, which are robust and versatile methods for C-C bond formation.[1] Additionally, a brief overview of the Negishi coupling is provided as an alternative approach. These protocols are designed for researchers, scientists, and drug development professionals.
General Reaction Scheme
The synthesis of 2-aryl-5-methylpyrazines from this compound is typically achieved through a palladium-catalyzed cross-coupling reaction. The general scheme involves the reaction of this compound with an organometallic reagent in the presence of a palladium catalyst and a base.
Caption: General reaction scheme for the synthesis of 2-aryl-5-methylpyrazines.
Experimental Protocols
This section outlines detailed protocols for the Suzuki-Miyaura, Stille, and Negishi coupling reactions. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve maximum yields.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes or by using the freeze-pump-thaw method.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling
The Stille coupling reaction is another effective method for creating carbon-carbon bonds by reacting an organostannane with an organic halide.[2]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane (1.1 equiv.).
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and proceed with a standard aqueous work-up.
-
Purify the crude product by column chromatography.
Protocol 3: Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide.[4] This method is known for its high reactivity and tolerance of various functional groups.
Materials:
-
This compound
-
Organozinc reagent (Aryl-ZnCl, prepared in situ or used as a solution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous THF
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available): An aryl halide is reacted with activated zinc to generate the corresponding organozinc halide.
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
To this mixture, add the solution of the organozinc reagent at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions for the synthesis of 2-aryl-5-methylpyrazines and structurally similar compounds.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-heterocycles with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 95 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 98 | [5] |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [5] |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 73 | [5] |
| 5 | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | Reflux | 80-95 | [6] |
Table 2: Stille Coupling of 2-Halo-heterocycles with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 85 | [2] |
| 2 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | Toluene | 100 | 78 | [3] |
Table 3: Negishi Coupling of 2-Halo-heterocycles with Organozinc Reagents
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 81 | |
| 2 | o-Tolylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 75 | [4] |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the synthesis and purification of 2-aryl-5-methylpyrazines is depicted below.
Caption: General workflow for the synthesis of 2-aryl-5-methylpyrazines.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, generally proceeds through a similar catalytic cycle.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting and Optimization
A common side reaction in the cross-coupling of electron-deficient heteroaryl halides like this compound is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[7] To minimize this, consider the following:
-
Temperature: Lowering the reaction temperature can often reduce the rate of hydrodehalogenation.[7]
-
Base: The choice of base is critical. Weaker bases may be preferable to stronger ones which can promote the formation of palladium-hydride species.[7]
-
Catalyst and Ligand: The electronic and steric properties of the phosphine ligand can influence the reaction outcome. Experimenting with different ligands may be necessary.[7]
-
Solvent: Aprotic solvents are generally preferred to minimize proton sources that can lead to hydrodehalogenation.[7]
By carefully selecting and optimizing the reaction conditions, the synthesis of 2-aryl-5-methylpyrazines can be achieved in high yields, providing a valuable platform for the development of novel compounds with potential therapeutic applications.
References
Application Notes: C-N Bond Formation Using 2-Bromo-5-methylpyrazine
Introduction
2-Bromo-5-methylpyrazine is a key heterocyclic building block in medicinal chemistry and materials science. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of nitrogen-containing functional groups. The formation of Carbon-Nitrogen (C-N) bonds is a cornerstone of pharmaceutical development, as aryl- and heteroarylamines are prevalent motifs in a vast number of biologically active molecules.[1][2][3] This document provides detailed application notes and protocols for the most effective methods of C-N bond formation using this compound, with a focus on palladium-catalyzed Buchwald-Hartwig amination.
Key C-N Bond Formation Strategies
The primary methods for coupling amines with this compound are transition metal-catalyzed cross-coupling reactions.
-
Palladium-Catalyzed Buchwald-Hartwig Amination : This is the most versatile and widely used method for forming C-N bonds from aryl halides.[1][2] It offers high functional group tolerance, broad substrate scope, and generally proceeds under milder conditions than traditional methods.[2][3] The reaction involves a palladium catalyst, a phosphine ligand, and a base to couple an amine with the aryl bromide.[1]
-
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction) : A classical method for C-N bond formation, the Ullmann reaction typically requires higher temperatures and stoichiometric amounts of copper.[4] While modern advancements have introduced ligand-supported catalytic systems that proceed under milder conditions, the Buchwald-Hartwig amination is often preferred for its broader applicability and higher yields.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr) : Due to the electron-deficient nature of the pyrazine ring, direct substitution of the bromide by a nucleophilic amine is possible.[6] However, this reaction often requires harsh conditions (high temperatures) and is generally less efficient and versatile than palladium-catalyzed methods.[7]
This document will focus on the Buchwald-Hartwig amination due to its superior performance and relevance in modern drug discovery.
Buchwald-Hartwig Amination: Data and Applications
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The pyrazine nitrogen atom can coordinate to the palladium center, potentially complicating the catalytic cycle, making ligand choice particularly critical.[8] Bulky, electron-rich phosphine ligands are often required to promote the crucial reductive elimination step and achieve high yields.[9][10]
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines/Pyrazines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | 83 | [1] |
| 2 | Aniline | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 94 | [11] |
| 3 | Cyclopentylamine | BrettPhos-precatalyst (4) | - | LiHMDS | THF | 65 | 78 | [1] |
| 4 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 96 | [11] |
| 5 | Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 85 | [11] |
Note: Data is derived from amination of similar bromopyridine and bromoheterocycle substrates and serves as a strong starting point for optimization with this compound. Yields are highly substrate-dependent.
Catalytic Cycle and Workflow Visualization
The mechanism of the Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
A generalized experimental workflow ensures reproducibility and safety, particularly when working with air-sensitive reagents.
Caption: Generalized workflow for a Buchwald-Hartwig experiment.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All palladium reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents must be anhydrous and reactions run under an inert atmosphere (Argon or Nitrogen) for optimal results.
Protocol 1: Buchwald-Hartwig Amination with a Secondary Aliphatic Amine (e.g., Morpholine)
This protocol outlines the coupling of this compound with morpholine, a common secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
RuPhos (4.5 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)
-
Anhydrous Toluene or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or resealable pressure vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.045 equiv).
-
Add LiHMDS (1.4 equiv). Note: LiHMDS is a strong base and should be handled with care.
-
Evacuate and backfill the tube with Argon (repeat three times).
-
Add anhydrous toluene via syringe, followed by morpholine (1.2 equiv).
-
Seal the tube tightly and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Carefully unseal the tube and quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(morpholino)-5-methylpyrazine.
Protocol 2: Buchwald-Hartwig Amination with a Primary Arylamine (e.g., Aniline)
This protocol is adapted for coupling with less nucleophilic anilines, often requiring a different base and ligand combination.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or resealable pressure vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and finely ground K₃PO₄ (2.0 equiv).
-
Seal the tube, then evacuate and backfill with Argon (repeat three times).
-
Add anhydrous toluene via syringe, followed by aniline (1.2 equiv).
-
Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-5-methylpyrazin-2-amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
General Experimental Protocol for Sonogashira Coupling of 2-Bromo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-5-methylpyrazine with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction in organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds with potential biological activity.
The reaction is typically carried out under mild conditions, employing a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[2][3] While aryl bromides are generally less reactive than aryl iodides, they are suitable substrates for this transformation. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction efficiency and yield.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Sonogashira coupling of this compound is influenced by several factors. The following table summarizes typical reaction conditions and reported yields for the coupling of analogous brominated nitrogen-containing heterocycles with various terminal alkynes, providing a basis for optimizing the reaction.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 12 | Good to Excellent |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp | 16 | High |
| 3 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | Moderate to Good |
| 4 | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| 5 | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp | 16 | 93 |
Experimental Protocol
This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 3.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and copper(I) iodide (10 mol%) under an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous, deoxygenated solvent (e.g., THF, to achieve a concentration of approximately 0.2 M with respect to the aryl halide).
-
Add the amine base (e.g., triethylamine, 3.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.
-
-
Addition of Alkyne:
-
Slowly add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-alkynyl-5-methylpyrazine.
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling of this compound.
References
Application of 2-Bromo-5-methylpyrazine in the Synthesis of Novel Insecticides
Abstract: This document details the application of 2-Bromo-5-methylpyrazine as a key building block in the synthesis of a novel class of pyrazine-based insecticides. These compounds, specifically N-(5-phenylpyrazin-2-yl)-benzamide derivatives, have demonstrated potent insecticidal activity, particularly against lepidopteran pests. Their mode of action has been identified as the inhibition of chitin biosynthesis, a crucial process for insect growth and development. This document provides detailed synthetic protocols, quantitative data on biological activity, and a visual representation of the proposed synthetic workflow and biological pathway.
Introduction
The pyrazine scaffold is a privileged heterocycle in medicinal and agrochemical research, though its exploration in commercial insecticides remains limited.[1][2] Recent research has unveiled a promising new class of N-(5-phenylpyrazin-2-yl)-benzamide derivatives with potent insecticidal properties.[1][2] These compounds act as insect growth regulators by inhibiting chitin synthase 1, a critical enzyme in the formation of the insect exoskeleton.[1][2][3][4] This targeted mode of action offers the potential for species-specific control with reduced impact on non-target organisms.[4][5]
This compound serves as a versatile and strategic starting material for the synthesis of these novel insecticides. The bromine atom at the 2-position allows for facile introduction of an amino group, a key step in the construction of the final benzamide structure. The methyl group at the 5-position can be further functionalized, for instance, through benzylic bromination followed by reactions to introduce a phenyl group, or a phenyl group can be introduced via cross-coupling reactions.
Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Insecticides
The synthesis of the target insecticidal compounds from this compound can be envisioned through a multi-step process. A plausible synthetic route involves the initial conversion of this compound to a key amine intermediate, followed by amide coupling with a substituted benzoic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for N-(5-phenylpyrazin-2-yl)-benzamide insecticides.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylpyrazine from this compound
Objective: To introduce an amino group at the 2-position of the pyrazine ring.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Copper(I) oxide
-
Ethanol
-
Autoclave
Procedure:
-
In a high-pressure autoclave, combine this compound (1.0 eq), copper(I) oxide (0.1 eq), and aqueous ammonia (10 eq).
-
Add ethanol as a co-solvent to improve solubility.
-
Seal the autoclave and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol and excess ammonia.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-Amino-5-methylpyrazine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives
Objective: To couple the key amine intermediate with a substituted benzoic acid to form the final insecticidal compound. This protocol is based on a reported automated two-step synthesis.[2]
Materials:
-
2-Amino-5-phenylpyrazine (or a suitable precursor)
-
Substituted benzoyl chloride
-
Acetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
Automated synthesis platform
Procedure:
-
Step 1: Amine Intermediate Preparation (Automated)
-
A solution of the appropriate 2-amino-5-substituted-pyrazine in a suitable solvent is prepared.
-
-
Step 2: Amide Coupling (Automated)
-
To the solution of the amine intermediate, add the desired substituted benzoyl chloride (1.1 eq) and DIPEA (1.5 eq) in acetonitrile.
-
The reaction is allowed to proceed at room temperature for a specified time until completion, as monitored by LC-MS.
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The residue is then purified by automated flash chromatography to yield the desired N-(5-phenylpyrazin-2-yl)-benzamide derivative.
-
Quantitative Data
The following table summarizes the reported insecticidal activity of two representative N-(5-phenylpyrazin-2-yl)-benzamide derivatives against key lepidopteran pests.[2]
| Compound ID | Target Pest | Bioassay Method | Activity Metric | Value |
| 3i | Spodoptera littoralis (Egyptian cotton leafworm) | Diet incorporation | LC50 | Strong potency reported |
| 3q | Plutella xylostella (Diamondback moth) | Leaf dip | LC50 | Strong potency reported |
| 3q | Spodoptera littoralis (Egyptian cotton leafworm) | Diet incorporation | LC50 | Strong potency reported |
Note: Specific LC50 values were not publicly available in the cited literature, but the compounds were reported to have strong potency.
Mode of Action: Chitin Biosynthesis Inhibition
The insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives stems from their ability to inhibit chitin biosynthesis.[2] Chitin is a vital structural component of the insect's exoskeleton and cuticle.[3][4][6] Inhibition of chitin synthase 1 leads to improper cuticle formation, resulting in severe developmental abnormalities and ultimately, larval mortality.[1][2] This mode of action is particularly effective against larval stages of insects that undergo molting.[3][5]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Suzuki-Miyaura Cross-Coupling Reactions of 2-Bromo-5-methylpyrazine by High-Performance Liquid Chromatography
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon bonds. This reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates. 2-Bromo-5-methylpyrazine is a key building block in the synthesis of various biologically active molecules. Efficiently monitoring the progress of its coupling reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
This application note provides a detailed protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method to monitor the progress of a typical Suzuki-Miyaura reaction involving this compound and phenylboronic acid. This method allows for the separation and quantification of the starting material, the desired product, and potential byproducts.
Reaction Scheme
A representative Suzuki-Miyaura reaction is the coupling of this compound with phenylboronic acid to yield 2-phenyl-5-methylpyrazine.
Caption: General Suzuki-Miyaura cross-coupling reaction scheme.
HPLC Method for Reaction Monitoring
This method is designed to separate the starting material (this compound), the product (2-phenyl-5-methylpyrazine), and potential impurities.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 5 µL |
Rationale for Method Parameters
-
Column: A C18 column is a versatile stationary phase for the separation of a wide range of non-polar to moderately polar compounds, making it suitable for the components of this reaction mixture.
-
Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reverse-phase chromatography. The addition of a small amount of formic acid helps to improve peak shape and ionization efficiency if mass spectrometry is used for detection.
-
Gradient Elution: A gradient is employed to ensure the efficient elution of both the more polar starting materials and the less polar product within a reasonable timeframe.
-
Detection Wavelength: Pyrazine and its derivatives typically exhibit strong UV absorbance in the range of 250-280 nm. A wavelength of 270 nm is a good starting point for the detection of both the starting material and the product.[1]
Experimental Protocols
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound and 2-phenyl-5-methylpyrazine reference standards into separate 100 mL volumetric flasks.
-
Dissolve the standards in a 50:50 mixture of acetonitrile and water to create stock solutions of 100 µg/mL.
-
From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the reaction components.
Sample Preparation for Reaction Monitoring
-
At specified time points during the reaction (e.g., 0, 1, 2, 4, and 24 hours), carefully withdraw a small aliquot (approximately 50 µL) of the reaction mixture.
-
Quench the reaction in the aliquot by adding 950 µL of the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B). This results in a 1:20 dilution.
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions to establish a calibration curve for each compound.
-
Inject the prepared reaction samples.
-
After each run, monitor the chromatogram for the peaks corresponding to the starting material and the product. The retention time of this compound is expected to be shorter than that of the less polar product, 2-phenyl-5-methylpyrazine.
Data Presentation
The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Table 1: Representative HPLC Data for Reaction Monitoring
| Time (hours) | This compound (Peak Area) | 2-Phenyl-5-methylpyrazine (Peak Area) | % Conversion |
| 0 | 1,500,000 | 0 | 0 |
| 1 | 1,050,000 | 450,000 | 30 |
| 2 | 600,000 | 900,000 | 60 |
| 4 | 150,000 | 1,350,000 | 90 |
| 24 | < 10,000 | 1,480,000 | > 99 |
% Conversion can be estimated using the formula: [ (Area_product / (Area_starting_material + Area_product)) * 100 ]
Workflow Visualization
The following diagram illustrates the experimental workflow for monitoring the Suzuki-Miyaura reaction using the described HPLC method.
Caption: HPLC monitoring workflow for the Suzuki-Miyaura reaction.
Conclusion
The described RP-HPLC method provides a reliable and efficient means to monitor the progress of Suzuki-Miyaura cross-coupling reactions involving this compound. This protocol can be adapted for similar reactions and is an invaluable tool for researchers in the fields of organic synthesis and drug development to optimize reaction conditions and ensure the quality of their synthesized compounds.
References
Application Note: UPLC-MS Analysis of 2-Bromo-5-methylpyrazine and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 2-Bromo-5-methylpyrazine and its potential reaction products using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The described methodology is essential for monitoring reaction progress, identifying impurities, and characterizing novel derivatives in drug discovery and development. The protocol outlines sample preparation, UPLC-MS conditions, and data analysis strategies. Additionally, this document includes predicted mass spectral data for key analytes and graphical workflows to guide the user through the analytical process.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its halogenated pyrazine ring serves as a versatile scaffold for introducing diverse functionalities through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling. Accurate and reliable analytical methods are crucial for monitoring the conversion of this compound and identifying the resultant products and any process-related impurities. UPLC-MS offers a powerful analytical tool for this purpose, providing high-resolution separation and sensitive detection. This application note details a UPLC-MS method suitable for the analysis of this compound and its common reaction products, such as 2-Hydroxy-5-methylpyrazine and 2-Amino-5-methylpyrazine.
Experimental Protocols
Sample Preparation
-
Reaction Quenching: Quench the reaction mixture using an appropriate method (e.g., addition of water or a suitable buffer).
-
Dilution: Dilute a small aliquot of the quenched reaction mixture with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for UPLC-MS analysis (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
UPLC-MS System and Conditions
A high-resolution UPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 50-500 |
Data Presentation
The following table summarizes the expected mass-to-charge ratios for this compound and its potential reaction products. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern with two major peaks of approximately equal intensity (M+ and M+2).
Table 3: Predicted Mass-to-Charge Ratios of Analytes
| Compound | Chemical Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) |
| This compound | C₅H₅BrN₂ | 171.96 (for ⁷⁹Br) / 173.96 (for ⁸¹Br) | 172.97 / 174.97 |
| 2-Hydroxy-5-methylpyrazine | C₅H₆N₂O | 110.11 | 111.12 |
| 2-Amino-5-methylpyrazine | C₅H₆N₃ | 108.12 | 109.13 |
Mandatory Visualizations
Caption: Experimental workflow for UPLC-MS analysis.
Application Notes and Protocols for the Structural Elucidation of 2-Bromo-5-methylpyrazine Derivatives using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for intellectual property purposes. 2-Bromo-5-methylpyrazine is a key intermediate in the synthesis of various bioactive molecules. This document provides a detailed guide to the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the unambiguous structural elucidation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei, 2D NMR techniques are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. The suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provides a comprehensive toolkit for structural determination.
Predicted NMR Data for this compound
Due to the limited availability of a complete, experimentally verified public dataset for this compound, the following tables present a combination of experimental ¹H NMR data and predicted ¹³C NMR data based on the analysis of its chemical structure and comparison with structurally similar compounds, such as 2-bromo-5-methylpyridine.[2] This data serves as a reference for the interpretation of the 2D NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Name | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 1 | 8.55 | - |
| H-6 | 2 | 8.40 | - |
| -CH₃ | 3 | 2.55 | 21.0 |
| C-2 | 4 | - | 145.0 |
| C-3 | 5 | - | 152.0 |
| C-5 | 6 | - | 150.0 |
| C-6 | 7 | - | 148.0 |
| -CH₃ | 8 | - | 21.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring high-quality 2D NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Dissolve the sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer to NMR tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.
Instrument Setup
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.
2D NMR Acquisition Parameters
The following are typical acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.
Table 2: Typical 2D NMR Acquisition Parameters
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Number of Increments (t₁) | Number of Scans (per t₁) |
| COSY | cosygpqf | 10 ppm | - | 256 | 2-4 |
| HSQC | hsqcedetgpsisp2 | 10 ppm | 160 ppm | 256 | 2-8 |
| HMBC | hmbcgplpndqf | 10 ppm | 200 ppm | 256 | 8-16 |
| NOESY | noesygpph | 10 ppm | - | 256 | 4-16 |
Data Interpretation and Structural Elucidation Workflow
The structural elucidation of this compound is achieved through the sequential interpretation of the 2D NMR spectra.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methylpyrazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-methylpyrazine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common synthetic routes are:
-
Sandmeyer-type Diazotization-Bromination: This method starts with 2-Amino-5-methylpyrazine, which is converted to a diazonium salt and subsequently reacted with a bromine source. This is often a preferred lab-scale method.[1]
-
Multi-step Synthesis from 5-Methylpyrazine-2-carboxylic Acid: This route involves the conversion of the carboxylic acid to the corresponding amide, followed by a Hofmann degradation to yield 2-amino-5-methylpyrazine. The amine is then diazotized and brominated in-situ to produce the final product.[1][2]
Q2: I am getting a very low yield (<20%) in the Sandmeyer-type reaction. What are the likely causes?
A2: Low yields in this reaction are frequently attributed to the instability of the pyrazine diazonium salt intermediate.[1] Key factors to investigate include:
-
Reaction Temperature: The diazonium salt is highly unstable at temperatures above -20°C.[1] Maintaining a very low temperature throughout the diazotization and bromination steps is critical.
-
Reagent Addition Order: The timing of bromine addition is crucial. Adding the bromine source before the formation of the diazonium salt can significantly improve the yield, with reports of >60% yield even at -45°C.[1] This is because the immediate availability of the bromine radical upon diazonium salt formation leads to more efficient product formation.[1]
-
Purity of Starting Material: Ensure the 2-Amino-5-methylpyrazine is of high purity, as impurities can interfere with the diazotization process.
Q3: What are common side products, and how can I minimize their formation?
A3: Common side products can include di-brominated pyrazines or other isomeric by-products.[3] To minimize their formation:
-
Control Stoichiometry: Avoid using a large excess of the brominating agent.[4]
-
Choice of Brominating Agent: For direct bromination of an activated ring, selective brominating agents like N-Bromosuccinimide (NBS) can offer better control and reduce the formation of by-products compared to molecular bromine (Br₂).[3][5]
-
Reaction Conditions: Overly harsh conditions, such as high temperatures or prolonged reaction times, can lead to undesired side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Diazonium Salt Decomposition | Maintain reaction temperature between -45°C and -20°C during diazotization and bromination steps.[1] | Improved stability of the intermediate, leading to higher conversion to the desired product. |
| Inefficient Bromination | Add the bromine source (e.g., Br₂) to the reaction mixture prior to the addition of the diazotizing agent (e.g., NaNO₂).[1] | Immediate reaction of the diazonium salt as it forms, increasing the yield of this compound.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material.[3] | Prevents premature workup and ensures maximum conversion. |
| Sub-optimal Reagents | Use high-purity 2-Amino-5-methylpyrazine and fresh brominating agents. | Reduces potential side reactions and improves overall reaction efficiency. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Di-brominated By-products | Use a controlled amount of the brominating agent (e.g., 1.0-1.2 equivalents). Consider using a milder agent like NBS instead of Br₂.[3][4] | Increased selectivity for mono-bromination, resulting in a cleaner crude product. |
| Residual Starting Material | Ensure the reaction goes to completion via TLC monitoring. During workup, perform extractions and washes as specified in the protocol to remove unreacted amine. | Higher purity of the isolated product. |
| Ineffective Purification | For purification, consider column chromatography on silica gel or recrystallization from a suitable solvent system like ethyl acetate/hexanes.[6] | Removal of impurities and isolation of high-purity this compound. |
Experimental Protocols
Protocol 1: Diazotization-Bromination of 2-Amino-5-methylpyrazine
This protocol is adapted from an efficient synthesis method.[1]
Materials:
-
2-Amino-5-methylpyrazine
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Bromine (Br₂) or Copper(I) Bromide (CuBr)
-
Suitable organic solvent (e.g., Dichloromethane)
-
Aqueous base (e.g., NaOH solution) for neutralization
Procedure:
-
Dissolve 2-Amino-5-methylpyrazine in aqueous HBr and cool the solution to between -20°C and -10°C in a suitable reaction vessel.
-
Crucial Step for Improved Yield: Add your bromine source (e.g., Br₂ or CuBr) to the acidic amine solution before diazotization.[1]
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is strictly maintained below -10°C.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring completion by TLC.
-
Carefully neutralize the reaction mixture with a cold aqueous base to a neutral or slightly basic pH.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Direct Bromination of 2-Amino-5-methylpyrazine
This protocol describes a direct electrophilic aromatic substitution.[7][8]
Materials:
-
2-Amino-5-methylpyrazine (5.00 g, 45.8 mmol)
-
Pyridine (4.35 g, 55.0 mmol)
-
Bromine (8.80 g, 55.0 mmol)
-
Dichloromethane (DCM, 250 mL)
-
Water
-
Saturated brine
Procedure:
-
Dissolve 2-Amino-5-methylpyrazine and pyridine in dichloromethane in a round-bottom flask.[7]
-
Slowly add bromine to the solution at room temperature.[7]
-
Stir the reaction mixture overnight at room temperature.[7]
-
Upon reaction completion, add water (150 mL) to the mixture for extraction and separate the organic layer.[7]
-
Wash the organic layer with saturated brine (100 mL), dry over anhydrous sodium sulfate, and filter.[7]
-
Concentrate the filtrate under vacuum to afford the product, 2-Amino-3-bromo-5-methylpyrazine, which can then be converted to this compound through diazotization.[7] Note: This specific protocol yields the 3-bromo isomer.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of 2-Amino-5-methylpyrazine Derivatives
| Starting Material | Brominating Agent | Solvent | Base | Temperature | Time | Yield | Reference |
| 2-Amino-5-methylpyrazine | Bromine | Dichloromethane | Pyridine | Room Temp. | Overnight | 88% (for 3-bromo isomer) | [7] |
| 2-Amino-5-methylpyrazine | NaNO₂ / HBr / Br₂ | Water | - | -45°C to -20°C | - | >60% | [1] |
| 2-Amino-4-methylpyridine | NBS | DMF | - | 0-20°C | 8-10 hours | ~80% | [3] |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
Key Synthetic Pathways
This diagram illustrates the two primary synthetic routes discussed.
Caption: Key synthetic routes to this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. This compound | 98006-90-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 8. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]
Technical Support Center: Diazotization of 2-amino-5-methylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the diazotization of 2-amino-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the diazotization of 2-amino-5-methylpyrazine?
A1: The diazotization of 2-amino-5-methylpyrazine, like many heteroaromatic amines, presents challenges due to the electronic nature of the pyrazine ring and the stability of the resulting diazonium salt. Key challenges include the potential for rapid hydrolysis of the diazonium intermediate to form 2-hydroxy-5-methylpyrazine, and the possibility of azo coupling between the diazonium salt and unreacted 2-amino-5-methylpyrazine, leading to colored impurities. The diazonium salt of aminopyridines, which are structurally similar, are known to hydrolyze rapidly in dilute acid solutions.[1]
Q2: Why is a low temperature (0-5 °C) critical for this reaction?
A2: Maintaining a low temperature is crucial because the 5-methylpyrazin-2-yldiazonium salt is thermally unstable. At higher temperatures, it can rapidly decompose, primarily through hydrolysis, leading to the formation of 2-hydroxy-5-methylpyrazine and evolution of nitrogen gas. This significantly reduces the yield of the desired diazonium salt for subsequent reactions.
Q3: My reaction mixture is turning a dark color. What is the likely cause?
A3: A dark coloration, often brown or reddish, typically indicates the formation of azo dyes as byproducts. This occurs when the newly formed 5-methylpyrazin-2-yldiazonium salt couples with unreacted 2-amino-5-methylpyrazine. This side reaction is more prevalent if the reaction medium is not sufficiently acidic, or if there are localized areas of high pH.
Q4: What is the optimal type and concentration of acid to use?
A4: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are generally used. A sufficient excess of acid is critical for two main reasons: it is required for the in-situ generation of the nitrosating agent (nitrous acid) from sodium nitrite, and it ensures the full protonation of the starting amine. Protonation of the amino group of 2-amino-5-methylpyrazine prevents it from acting as a nucleophile and coupling with the diazonium salt, thus minimizing the formation of azo dye impurities.
Q5: How can I confirm the formation of the diazonium salt?
A5: A common qualitative test is to add a small aliquot of the reaction mixture to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product in subsequent reaction (e.g., Sandmeyer reaction) | 1. Decomposition of the diazonium salt due to elevated temperature. 2. Hydrolysis of the diazonium salt to 2-hydroxy-5-methylpyrazine. 3. Insufficient diazotization of the starting amine. | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 2. Use the diazonium salt solution immediately in the next step. Minimize the time it is stored, even at low temperatures. 3. Ensure slow, dropwise addition of the sodium nitrite solution to prevent localized warming. Ensure at least one equivalent of sodium nitrite is used. |
| Formation of a colored precipitate or solution | 1. Azo coupling between the diazonium salt and unreacted 2-amino-5-methylpyrazine. | 1. Ensure a sufficient excess of strong mineral acid is used to fully protonate the starting amine. 2. Maintain vigorous stirring to ensure homogeneity and prevent localized areas of low acidity. 3. Add the sodium nitrite solution slowly and subsurface if possible. |
| Foaming or excessive gas evolution | 1. Decomposition of the diazonium salt, releasing nitrogen gas (N₂). | 1. Immediately check and lower the reaction temperature. 2. Reduce the rate of addition of the sodium nitrite solution. |
| Starting material remains after the reaction | 1. Insufficient amount of sodium nitrite. 2. Incomplete dissolution of the 2-amino-5-methylpyrazine salt. 3. Reaction time is too short. | 1. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. 2. Ensure the 2-amino-5-methylpyrazine is fully dissolved in the acid before cooling and adding the nitrite solution. 3. Allow the reaction to stir for 15-30 minutes at 0-5 °C after the nitrite addition is complete. |
Quantitative Data on Side Product Formation (Illustrative)
| Condition | Temperature (°C) | Acid Equivalents (HCl) | Desired Diazonium Salt Yield (%) | 2-hydroxy-5-methylpyrazine (%) | Azo Dye Impurity (%) |
| Optimal | 0-5 | 2.5 - 3.0 | >90 | <5 | <2 |
| High Temperature | 15-20 | 2.5 | 40-50 | 40-50 | <5 |
| Low Acidity | 0-5 | 1.5 | 60-70 | <10 | 20-30 |
Experimental Protocols
Protocol: Diazotization of 2-amino-5-methylpyrazine for Subsequent Sandmeyer Reaction
This protocol describes the formation of the 5-methylpyrazin-2-yldiazonium chloride solution, which can be used directly in subsequent reactions like the Sandmeyer, Balz-Schiemann, or Gomberg-Bachmann reactions.
Materials:
-
2-amino-5-methylpyrazine
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Urea (for quenching excess nitrous acid)
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-methylpyrazine (1 equivalent).
-
Add a mixture of concentrated HCl (2.5-3 equivalents) and distilled water, ensuring the final volume allows for efficient stirring.
-
Stir the mixture until the amine has completely dissolved to form the hydrochloride salt.
-
-
Cooling:
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this temperature throughout the addition of sodium nitrite.
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold, vigorously stirred amine salt solution.
-
Monitor the internal temperature closely and ensure it does not rise above 5 °C. The addition should typically take 20-30 minutes.
-
-
Reaction Completion and Quenching:
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
If excess nitrous acid is present, add small portions of urea until the starch-iodide test is negative.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution of 5-methylpyrazin-2-yldiazonium chloride is now ready for immediate use in the subsequent reaction. Do not attempt to isolate the diazonium salt.
-
Visualizations
Reaction Pathways
Caption: Main reaction pathway for the diazotization of 2-amino-5-methylpyrazine.
Caption: Major side reactions in the diazotization of 2-amino-5-methylpyrazine.
Experimental Workflow
Caption: Experimental workflow for the diazotization of 2-amino-5-methylpyrazine.
References
Instability of diazonium salt in 2-Bromo-5-methylpyrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Bromo-5-methylpyrazine, particularly concerning the instability of the diazonium salt intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the synthesis of this compound?
The most common and effective method for synthesizing this compound is through a Sandmeyer-type reaction. This process involves two key steps: the diazotization of the precursor, 2-amino-5-methylpyrazine, to form a reactive diazonium salt, followed by the substitution of the diazonium group with a bromide.
Q2: Why is the diazonium salt intermediate so unstable in this synthesis?
Diazonium salts, in general, are known for their thermal instability. The diazonium salt of 2-amino-5-methylpyrazine is particularly unstable, likely due to the electronic properties of the pyrazine ring.[1] This instability can lead to decomposition, resulting in the formation of unwanted byproducts and a significant reduction in the yield of the desired this compound. The primary driving force for decomposition is the favorable formation of highly stable nitrogen gas.[2]
Q3: What are the critical reaction parameters that need to be controlled to ensure the stability of the diazonium salt?
Temperature is the most critical factor. The diazotization reaction must be carried out at very low temperatures, typically between 0°C and 5°C, to prevent the rapid decomposition of the diazonium salt.[2] In some optimized procedures for this specific synthesis, temperatures as low as -45°C have been found to be optimal.[1] Other important parameters include the choice of reagents and the timing of their addition.
Q4: What are the common side products that can form during this reaction?
If the temperature is not adequately controlled, the diazonium salt can react with water in the reaction mixture to form 5-methylpyrazin-2-ol (a phenol analog), which is a common byproduct in Sandmeyer reactions. Other side reactions can lead to the formation of tar-like polymeric materials, especially at elevated temperatures.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
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Possible Cause 1: Decomposition of the Diazonium Salt. The diazonium salt of 2-amino-5-methylpyrazine is highly unstable at temperatures above -20°C.[1] If the reaction temperature is not strictly maintained at or below this temperature, the diazonium salt will likely decompose before it can react to form the desired product.
-
Solution: Maintain a reaction temperature of -45°C. This has been shown to be the optimal temperature to control the exothermic nature of the reaction and minimize the decomposition of the diazonium salt.[1]
-
-
Possible Cause 2: Incomplete Diazotization. The conversion of 2-amino-5-methylpyrazine to its diazonium salt may be incomplete.
-
Solution: Ensure that the sodium nitrite is added slowly to the acidic solution of the amine while maintaining a low temperature. A slight excess of nitrous acid can be used to ensure complete conversion. The completion of the diazotization can be checked using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.
-
-
Possible Cause 3: Ineffective Brominating Agent. The choice of brominating agent and the timing of its addition are crucial. The diazonium salt of 2-amino-5-methylpyrazine has shown low reactivity towards sodium bromide (NaBr) and copper(I) bromide (CuBr) at very low temperatures.[1]
-
Solution: Use molecular bromine (Br₂) as the brominating agent. Furthermore, for optimal results, the bromine should be added to the reaction mixture before the formation of the diazonium salt. This ensures the immediate availability of the bromine radical upon the formation of the diazonium salt, leading to a higher yield.[1]
-
Issue 2: Formation of a Dark, Tarry Precipitate
-
Possible Cause: Uncontrolled Exotherm and Diazonium Salt Decomposition. The reaction of the diazonium salt is exothermic. A rapid increase in temperature can lead to uncontrolled decomposition and the formation of polymeric byproducts.
-
Solution: Ensure efficient stirring and slow, portion-wise addition of reagents to dissipate heat effectively. Maintaining the reaction at an optimal low temperature of -45°C is critical to manage the exothermicity.[1]
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Quantitative Data
The following table summarizes the effect of reaction temperature and the choice of brominating agent on the yield of this compound, as reported in the literature.[1]
| Temperature (°C) | Brominating Agent | Yield (%) |
| 0 | NaBr or CuBr | No product observed |
| 0 | Molecular Bromine | 25-30 |
| -15 to -10 | NaBr or CuBr | ~10 |
| -15 to -10 | Molecular Bromine | ~20 |
| -45 | Molecular Bromine (added after diazotization) | Low |
| -45 | Molecular Bromine (added before diazotization) | >60 |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is based on the findings that demonstrate the importance of low temperature and the in-situ availability of bromine for a successful reaction.[1]
Materials and Reagents:
-
2-Amino-5-methylpyrazine
-
48% Hydrobromic acid (HBr)
-
Molecular Bromine (Br₂)
-
Sodium Nitrite (NaNO₂)
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Water (deionized)
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Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylpyrazine in 48% hydrobromic acid.
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Cooling: Cool the reaction mixture to -45°C using a suitable cooling bath (e.g., dry ice/acetone).
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Addition of Bromine: To the cooled solution, slowly add molecular bromine while maintaining the temperature at -45°C.
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Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise above -40°C.
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Reaction Monitoring: Stir the reaction mixture at -45°C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the desired product and a key byproduct.
References
Technical Support Center: Purification of 2-Bromo-5-methylpyrazine by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-5-methylpyrazine using recrystallization. The following sections offer frequently asked questions, a detailed troubleshooting guide, an experimental protocol, and key data to facilitate your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: Specific solubility data for this compound is not extensively published. Therefore, the ideal solvent must be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Based on the structure (a moderately polar aromatic halide), suitable candidates for screening include alcohols (isopropanol, ethanol), alkanes (heptane, hexane), or solvent pairs like ethanol/water or toluene/heptane.
Q2: What is the expected melting point of pure this compound?
A2: The exact melting point is not consistently reported, and some sources indicate it may be a liquid at or near room temperature. The structurally similar compound, 2-Bromo-5-methylpyridine, has a melting point of 41-43 °C, which can be used as a preliminary reference point. It is crucial to characterize the purified material by melting point analysis to establish a benchmark for purity.
Q3: What are the common impurities in crude this compound?
A3: Impurities can include unreacted starting materials from its synthesis, such as 5-methylpyrazine-2-carboxylic acid or 2-amino-5-methylpyrazine, and by-products from side reactions.[1] The synthesis may involve bromination of an amino-pyrazine, potentially leaving residual starting material or over-brominated species.[2]
Q4: How can I assess the purity of the recrystallized product?
A4: Purity can be assessed using several analytical techniques. The most common are melting point analysis (a sharp melting range close to the literature value indicates high purity), Thin Layer Chromatography (TLC) to check for the presence of impurities, and spectroscopic methods like NMR or GC-MS for a more detailed analysis.
Q5: What safety precautions should be taken when working with this compound?
A5: this compound is classified as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , resulting in a solution that is not saturated. 2. The solution is supersaturated , and crystallization has not been initiated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound. |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too fast. 3. Significant impurities are present, causing a melting point depression. | 1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and re-cool. 2. Allow the solution to cool more slowly. Insulate the flask to ensure gradual cooling. 3. Attempt to remove impurities first (e.g., by passing through a short plug of silica gel) before recrystallization. |
| Low Recovery of Purified Product | 1. The chosen solvent is too good; the compound has significant solubility even at low temperatures. 2. Too much solvent was used during dissolution or for washing the crystals. 3. Premature crystallization occurred during a hot filtration step. | 1. Re-evaluate the solvent system. Consider a solvent pair to reduce solubility at cold temperatures. 2. Use the minimum amount of hot solvent for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution. |
| Crystals are Colored | 1. Colored impurities are present in the crude material. | 1. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal before cooling. |
Experimental Protocol
This protocol outlines a general procedure. The choice of solvent and specific volumes will need to be optimized based on the results of solvent screening.
1. Solvent Selection:
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Place approximately 20-30 mg of the crude this compound into several small test tubes.
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Add a few drops of a different candidate solvent (e.g., isopropanol, heptane, toluene) to each tube at room temperature. Observe the solubility.
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A good solvent will not dissolve the compound at room temperature.
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Gently heat the tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound completely at or near its boiling point.
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Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.
2. Recrystallization Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
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(Optional: Decolorization) If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and then reheat to boiling for a few minutes.
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(Optional: Hot Filtration) If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.
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Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ | [4] |
| Molecular Weight | 173.01 g/mol | [4] |
| Appearance | Solid or liquid | - |
| Boiling Point | 198 °C | [4] |
| Density | ~1.6 g/cm³ | [4] |
| Melting Point | Not specified (Analogue 2-Bromo-5-methylpyridine: 41-43 °C) | |
| Solubility | To be determined experimentally. Likely soluble in polar organic solvents. | [2] |
Visualizations
Caption: A general workflow for the purification of substituted pyrazines.
References
Choosing a suitable solvent system for 2-Bromo-5-methylpyrazine recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the successful recrystallization of 2-Bromo-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. While specific quantitative solubility data for this compound is not extensively published, based on its chemical structure (a polar heterocyclic compound), a systematic screening of solvents is recommended.
Q2: Which solvent classes are predicted to be most suitable for dissolving this compound?
A2: Based on the "like dissolves like" principle, polar solvents are the most promising candidates for dissolving this compound. The polarity of the pyrazine ring, along with the bromo and methyl substituents, suggests good solubility in the following solvent classes:
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Polar Aprotic Solvents: Such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents can solvate the polar pyrazine ring effectively.
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Polar Protic Solvents: Including methanol, ethanol, and isopropanol. The hydroxyl groups in these solvents can engage in dipole-dipole interactions.
-
Non-polar Solvents: Such as hexanes or toluene, are less likely to be good single-solvent systems but may be useful as anti-solvents in a mixed-solvent recrystallization.
Q3: How can I determine the best solvent system experimentally?
A3: A systematic solvent screening should be performed. This involves testing the solubility of a small amount of crude this compound in various solvents at both room temperature and at the solvent's boiling point. The goal is to find a solvent that completely dissolves the compound when hot but allows for significant crystal formation upon cooling.
Q4: What are common issues encountered during the recrystallization of this compound?
A4: Common issues include:
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Oiling out: The compound separates as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.
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Poor recovery: This can result from using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the solvent even at low temperatures.
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No crystal formation: This may occur if the solution is not sufficiently saturated or if nucleation is inhibited.
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Formation of colored crystals: This indicates the presence of colored impurities that co-crystallize with the product.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent from the predicted list (e.g., switch from isopropanol to ethanol or methanol). Consider using a small amount of a co-solvent like DMF or DMSO. |
| The compound "oils out" upon cooling. | The cooling process is too rapid. The concentration of the solute is too high. The presence of impurities is lowering the melting point of the mixture. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Add a small amount of additional hot solvent to reduce the concentration. Try a different solvent system or pre-purify the crude material using another technique like column chromatography. |
| No crystals form after cooling. | The solution is not saturated. Nucleation has not occurred. | Reduce the volume of the solvent by gentle heating and evaporation. Try scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. |
| Crystal yield is very low. | Too much solvent was used. The compound is too soluble in the cold solvent. The cooling was not sufficient. | Concentrate the filtrate and attempt a second crop of crystals. Switch to a solvent in which the compound is less soluble at low temperatures, or use a mixed-solvent system with an anti-solvent. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. |
| Crystals are colored. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of your product. |
Predicted Solubility of this compound
The following table provides a qualitative prediction of the solubility of this compound in common organic solvents. Note: This is a prediction and should be confirmed experimentally.
| Solvent Class | Solvent Examples | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability for Recrystallization |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | High | Potentially suitable, may require cooling to very low temperatures for good recovery. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate | High | Good candidates for screening. |
| Halogenated | Dichloromethane, Chloroform | High | High | Likely to be too good of a solvent for single-solvent recrystallization. May be useful as part of a mixed-solvent system. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Moderate to High | Good candidates for screening, particularly for mixed-solvent systems. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | Moderate | May be suitable, especially for larger scale recrystallizations. |
| Aliphatic Hydrocarbons | n-Hexane, Heptane | Very Low | Low | Unlikely to be a good primary solvent, but excellent as an anti-solvent. |
| Water | Very Low | Low | Unlikely to be a suitable solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization Screening
Objective: To identify a suitable single solvent for the recrystallization of this compound.
Methodology:
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Place approximately 50 mg of crude this compound into several test tubes.
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To each test tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, agitating after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature.
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For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
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Continue adding the hot solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the clear, hot solutions to cool slowly to room temperature.
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Once at room temperature, place the test tubes in an ice-water bath for 15-20 minutes.
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Observe the formation of crystals. A suitable solvent is one that dissolves the compound when hot but yields a significant amount of crystalline solid upon cooling.
Protocol 2: General Recrystallization Procedure
Objective: To purify crude this compound using a suitable solvent identified from the screening process.
Methodology:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to just dissolve the solid completely. Swirl the flask to aid dissolution.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip) to the solution. Swirl and gently heat the mixture for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The rate of cooling affects crystal size; slower cooling generally results in larger, purer crystals.
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Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visual Workflow and Troubleshooting Diagrams
Caption: A standard workflow for the recrystallization of this compound.
Column chromatography protocol for purifying 2-Bromo-5-methylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Bromo-5-methylpyrazine via column chromatography. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (60 Å, 230-400 mesh) is the most commonly used and recommended stationary phase for the purification of this compound and similar heterocyclic compounds.[1] For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be considered as an alternative.[2]
Q2: How do I determine the optimal mobile phase for separation?
A2: The ideal mobile phase composition should be determined using Thin-Layer Chromatography (TLC) prior to performing column chromatography.[1][2] A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate is a good starting point.[1][3] The optimal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound.[1]
Q3: What are the potential impurities I might encounter during purification?
A3: Common impurities can include unreacted starting materials, di-brominated by-products, and other structurally related pyrazine or imidazole derivatives formed during synthesis.[1][4]
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: If you suspect your compound is unstable on silica gel, you can try deactivating the silica by adding a small amount of a base, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[2] Alternatively, switching to a less acidic stationary phase like neutral alumina is a viable option.[2]
Experimental Protocol: Column Chromatography of this compound
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to scale will require proportional changes in column size, silica gel quantity, and solvent volumes.
1. Materials and Equipment:
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Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Hexane (or Petroleum Ether), HPLC grade
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Ethyl Acetate, HPLC grade
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Dichloromethane (for dry loading)
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Glass chromatography column
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Sand
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Cotton or glass wool
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TLC plates, developing chamber, and UV lamp
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Collection tubes or flasks
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Rotary evaporator
2. Mobile Phase Selection:
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Prepare several mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v).
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Perform TLC analysis of the crude material using these solvent systems to find the optimal mobile phase that gives the target compound an Rf value between 0.2 and 0.3.[1]
3. Column Packing (Slurry Method):
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Secure the chromatography column in a vertical position in a fume hood.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 1 cm).
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For 1 g of crude product, weigh approximately 40-50 g of silica gel.[1]
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Create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
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Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
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Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
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Add another thin layer of sand on top of the packed silica to prevent disturbance.[1]
4. Sample Loading (Dry Loading):
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Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[1]
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined from your TLC analysis.
-
Collect fractions of a consistent volume.
-
Monitor the elution of the compound by performing TLC analysis on the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.[2]
6. Product Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC.
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Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | [1] |
| Silica to Crude Ratio | 40-50 g of silica per 1 g of crude material | [1] |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | [1][2][3] |
| Optimal Rf on TLC | 0.2 - 0.3 | [1] |
| Sample Loading | Dry Loading | [1][2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation or Co-elution | - Overloading the column.- Mobile phase polarity is too high or too low.- Inappropriate stationary phase. | - Reduce the amount of crude material loaded.- Optimize the mobile phase using TLC to achieve a target Rf of 0.2-0.3.[1]- Consider using a different stationary phase like alumina.[2] |
| Low Yield | - Compound degradation on the column.- Incomplete elution from the column. | - Deactivate silica gel with a base (e.g., 0.1-1% triethylamine in the eluent).[2]- Gradually increase the mobile phase polarity to ensure all of the product is eluted. |
| Product Elutes Too Quickly or Too Slowly | - Incorrect mobile phase polarity. | - If eluting too quickly, decrease the polarity of the mobile phase (less ethyl acetate).- If eluting too slowly or not at all, gradually increase the polarity of the mobile phase (more ethyl acetate). |
| Tailing of Spots on TLC and Broad Bands on Column | - Compound is interacting too strongly with the stationary phase.- Sample is too concentrated. | - Add a small amount of a more polar solvent to the mobile phase.- Ensure the sample is loaded in a narrow band. |
| Cracked or Channeled Silica Bed | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and not allowed to run dry during the packing or elution process. |
Experimental Workflow
Caption: Workflow for the column chromatography purification of this compound.
References
Technical Support Center: Purification of 2-Bromo-5-methylpyrazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of colored impurities from 2-Bromo-5-methylpyrazine. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Colored impurities in your sample of this compound can arise from various sources, including residual starting materials, byproducts of the synthesis, or degradation products. This guide will help you diagnose and resolve these issues.
dot
Caption: Troubleshooting logic for addressing colored impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of colored impurities in this compound?
A1: Colored impurities in this compound typically originate from the synthetic process. Bromination reactions can sometimes produce colored byproducts. Additionally, the compound's stability can be a factor; exposure to light, air, or incompatible materials might lead to degradation and color formation.[1]
Q2: Which purification method is most effective for removing colored impurities?
A2: The most effective method depends on the nature of the impurities.
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Column chromatography is highly effective for separating compounds with different polarities.[2]
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Activated carbon treatment is a general and powerful method for adsorbing a wide range of colored compounds.[3][4]
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Recrystallization is ideal if a suitable solvent can be found that dissolves the product at high temperatures and allows it to crystallize out upon cooling, leaving the impurities in the solution.
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A simple solvent wash can be effective if the impurities are significantly more soluble in a particular solvent than the desired product.[5]
Q3: How can I determine the best solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the crude this compound when hot but not when cold. The impurities, on the other hand, should either be insoluble at high temperatures or remain in solution upon cooling. Small-scale solubility tests with a variety of solvents (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures) are recommended to identify the optimal solvent or solvent system.
Q4: Can the colored impurities affect the downstream reactions?
A4: Yes, colored impurities can potentially interfere with subsequent synthetic steps. They may react with reagents, poison catalysts, or complicate the purification of the final product. Therefore, it is crucial to remove them to ensure the desired reaction proceeds efficiently and yields a pure product.
Q5: My compound appears to be degrading on the silica gel column. What can I do?
A5: If you suspect degradation on silica gel, you can try deactivating the silica by adding a small amount of a base, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[2] Alternatively, switching to a more neutral stationary phase like alumina might be a suitable option.[2]
Data Presentation
| Purification Method | Initial Purity (%) | Purity After One Cycle (%) |
| Recrystallization | 93 | 97 |
Note: The actual improvement in purity for this compound will depend on the initial purity and the nature of the impurities.
Experimental Protocols
Protocol 1: Column Chromatography
This method separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase.
dot
Caption: Experimental workflow for column chromatography purification.
Methodology:
-
Preparation of the Stationary Phase:
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[2]
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).[2]
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified, colorless product.[2]
-
Protocol 2: Activated Carbon Treatment
This method utilizes the high surface area of activated carbon to adsorb colored impurities.[4]
dot
Caption: Experimental workflow for activated carbon treatment.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol, ethyl acetate) with heating if necessary.
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight relative to the crude product) to the solution.[6]
-
Adsorption: Heat the mixture gently (e.g., 50-70°C) and stir for 15-30 minutes. Avoid boiling, as this can sometimes cause the adsorbed impurities to be released.
-
Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step should be performed while the solution is hot to prevent premature crystallization of the product.[6]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the decolorized product. Further purification by recrystallization may be necessary.
Protocol 3: Recrystallization
This technique purifies solid compounds based on differences in their solubility in a particular solvent at different temperatures.
dot
Caption: Experimental workflow for recrystallization.
Methodology:
-
Dissolution: Place the crude solid in a flask and add a small amount of a suitable solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is still colored, you can perform an activated carbon treatment as described in Protocol 2 before proceeding.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.[6]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-5-methylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Bromo-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound sluggish or showing low conversion?
A1: Low reactivity in the amination of this compound can stem from several factors, primarily related to catalyst inhibition and the inherent reactivity of the substrate.
-
Catalyst Inhibition by Pyrazine Nitrogen: The lone pairs on the nitrogen atoms of the pyrazine ring can coordinate to the palladium catalyst. This coordination can lead to the formation of off-cycle, catalytically inactive or less active palladium complexes, effectively "poisoning" the catalyst.[1]
-
Reactivity of the Aryl Halide: While aryl bromides are generally good substrates for Buchwald-Hartwig reactions, the electron-deficient nature of the pyrazine ring can influence the oxidative addition step. The general reactivity trend for pyrazine halides is I > Br > Cl.[1]
-
Inappropriate Ligand Choice: The use of sterically hindered and electron-rich phosphine ligands is crucial to prevent the coordination of the pyrazine nitrogen to the palladium center and to promote the desired catalytic cycle.[1]
Q2: What are common side reactions, and how can I minimize them?
A2: Besides catalyst deactivation, several side reactions can occur:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-methylpyrazine. This can be more prevalent with certain catalyst systems and under forcing reaction conditions.
-
Homocoupling: Dimerization of the amine or the aryl halide can occur, though this is less common with optimized catalyst systems.
-
Decomposition of Starting Materials: Strong bases can be incompatible with sensitive functional groups on either the pyrazine or the amine coupling partner, leading to degradation.[1]
To minimize these side reactions, careful optimization of the catalyst, ligand, base, and temperature is essential.
Q3: How do I choose the optimal ligand and base for this reaction?
A3: The choice of ligand and base is critical for a successful amination of this compound.
-
Ligand Selection: Sterically bulky, electron-rich monophosphine ligands are generally preferred for coupling with electron-deficient heteroaryl halides. Ligands like XPhos, RuPhos, and other biarylphosphine ligands have shown effectiveness in similar systems as they can promote the reductive elimination step and shield the palladium center from inhibitory coordination by the pyrazine nitrogen.[2]
-
Base Selection: The base not only facilitates the deprotonation of the amine but also influences the overall catalytic activity. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they might necessitate higher reaction temperatures.[1][3]
Q4: What are the best practices for setting up the reaction to ensure reproducibility?
A4: Reproducibility in palladium-catalyzed reactions relies on stringent control over reaction conditions:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox to prevent oxygen from deactivating the catalyst.
-
Anhydrous and Degassed Solvents: Use of anhydrous and properly degassed solvents is crucial to avoid side reactions and catalyst deactivation.
-
Purity of Reagents: The purity of this compound, the amine, and the base can significantly impact the reaction outcome.
-
Pre-catalyst vs. In-situ Generated Catalyst: Using a well-defined palladium pre-catalyst can often lead to more reproducible results compared to generating the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | Catalyst Inhibition/Deactivation | - Use a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos). - Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). - Consider using a pre-catalyst for more reliable generation of the active species. |
| Incorrect Base | - If using a weak base (e.g., K₃PO₄), try a stronger base like NaOtBu or LHMDS, provided your substrate is stable. - Ensure the base is anhydrous and of high purity. | |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C up to 110 °C). | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Unfavorable Reaction Kinetics | - Screen different ligands; some may favor the desired C-N bond formation over side reactions. - Lower the reaction temperature if conversion is proceeding but selectivity is low. |
| Presence of Water | - Ensure all reagents and solvents are strictly anhydrous. | |
| Reaction Stalls After Partial Conversion | Catalyst has Deactivated Over Time | - Consider a slow addition of the catalyst or using a more robust catalyst system. - Ensure the reaction is maintained under a strictly inert atmosphere throughout. |
| Inconsistent Results | Variability in Reagent Quality or Reaction Setup | - Use high-purity, anhydrous reagents and solvents. - Standardize the procedure for reaction setup, including degassing methods and order of addition. - Use a pre-catalyst to minimize variability in active catalyst formation. |
Data Presentation: Ligand and Base Screening for Amination of N-Heterocycles
The following tables summarize the results from optimization studies on substrates analogous to this compound. These data can serve as a starting point for designing experiments for the amination of this compound.
Table 1: Optimization of Buchwald-Hartwig Coupling of a Benzyl Protected Benzimidazole with 4-(methylsulfonyl)aniline [2]
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | PPh₃ | Cs₂CO₃ | Toluene | 100 | 16 | 0 |
| 2 | dppf | Cs₂CO₃ | Toluene | 100 | 16 | 32 |
| 3 | Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 100 |
| 4 | BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | 0 |
| 5 | DPEphos | Cs₂CO₃ | Dioxane | 100 | 16 | 0 |
| 6 | XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 100 |
| 7 | XPhos | Cs₂CO₃ | Dioxane | 100 | 8 | 79 |
| 8 | XPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 57 (higher substrate/catalyst ratio) |
Reaction conditions: Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Base (2 equiv.), Substrate (1 equiv.), Amine (1.2 equiv.).
Table 2: Base Comparison for Buchwald-Hartwig Amination [3]
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination. | Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance and often the highest reaction rate of weak bases. | Expensive, can be hard to stir on a large scale. |
| K₃PO₄ and K₂CO₃ | Excellent functional group tolerance. Often most efficient for arylation of amides. Economically attractive. | Can require relatively high catalyst loadings and long reaction times. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound:
Reagents and Equipment:
-
This compound
-
Amine of choice
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-1.5 eq relative to Pd)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium pre-catalyst (or palladium source and ligand) and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add the this compound and the amine to the reaction vessel.
-
Via syringe, add the anhydrous, degassed solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst deactivation pathway in the amination of this compound.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for low conversion.
References
Technical Support Center: Optimizing C-C Coupling Reactions with 2-Bromo-5-methylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize carbon-carbon (C-C) coupling reactions involving 2-Bromo-5-methylpyrazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors. Here are some common issues and potential solutions:
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently from Pd(II) precatalysts. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing more robust precatalysts such as Buchwald's G3 precatalysts.
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[1][2] For electron-deficient pyrazine systems, bulky and electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ are often more effective than traditional ligands like PPh₃.[3][4]
-
Inappropriate Base: The base is critical for the transmetalation step.[5] The strength and solubility of the base can significantly impact the reaction rate. A screen of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.[3][6][7] In some cases, a stronger base like NaO-t-Bu may be necessary, especially if the boronic acid is less reactive.[1]
-
Solvent Effects: The solvent system must be appropriate for all components of the reaction.[8] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is common for Suzuki couplings.[7][9] The ratio of organic solvent to water may need optimization.[7]
-
Reaction Temperature: Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or side reactions.[8] If you observe catalyst decomposition (formation of palladium black), a lower temperature with a more active catalyst system may be beneficial. Conversely, if the reaction is sluggish, a moderate increase in temperature could improve the yield.
-
Reagent Purity: Ensure the purity of your this compound, boronic acid, and solvent. Impurities can poison the catalyst.[10]
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4] To minimize this:
-
Degas Thoroughly: Ensure that the reaction mixture and solvents are thoroughly degassed to remove oxygen.[6] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[9]
-
Use High-Purity Reagents: Impurities in the boronic acid can sometimes promote homocoupling.
-
Optimize Reaction Conditions: Running the reaction at a lower temperature or using a different palladium source might reduce the rate of homocoupling relative to the desired cross-coupling.[11]
Q3: My Stille coupling reaction is not proceeding to completion. What should I try?
A3: Incomplete Stille couplings can be addressed by:
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a common catalyst for Stille couplings, more electron-rich and bulky ligands can be more effective for heteroaromatic substrates.[12]
-
Solvent: Anhydrous and polar aprotic solvents like DMF or toluene are typically used.[9][13] Ensure the solvent is of high purity and sufficiently dry.
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step.[14]
-
Tin Reagent Reactivity: The reactivity of organostannanes varies. Ensure your organotin reagent is of good quality.
Q4: How can I effectively remove the tin byproducts from my Stille coupling reaction?
A4: Organotin byproducts can be challenging to remove due to their low polarity.[12] A common and effective method is to treat the crude reaction mixture with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration.[11]
Q5: In my Sonogashira coupling, I am seeing a lot of Glaser coupling (homocoupling of the alkyne). What causes this and how can it be prevented?
A5: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[11] To minimize this:
-
Strictly Anaerobic Conditions: It is crucial to maintain an inert atmosphere throughout the reaction.[15]
-
"Copper-Free" Conditions: Several "copper-free" Sonogashira protocols have been developed that can eliminate this side reaction.[11] These often employ a palladium catalyst with a suitable amine base.
Q6: Can I use 2-Chloro-5-methylpyrazine instead of this compound for these coupling reactions?
A6: While 2-chloropyrazines are often more cost-effective, the carbon-chlorine bond is stronger and less reactive than the carbon-bromine bond.[11] Therefore, more forcing conditions are typically required for 2-chloropyrazines, such as higher temperatures, stronger bases, and more active (and often more expensive) catalyst systems.[11][16] For initial studies and milder reaction conditions, this compound is generally the preferred substrate.[11]
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of typical starting conditions for various C-C coupling reactions with this compound, based on protocols for structurally similar compounds. Note that optimal conditions are highly substrate-dependent and may require screening.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF/H₂O (5:1) |
| Temperature | 90-100 °C | 80-110 °C | 100 °C |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |
| Reference | [7] | [3] | [4] |
Table 2: Stille Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ (3 mol%) |
| Ligand | - | - |
| Solvent | Anhydrous Toluene | Anhydrous DMF |
| Temperature | 80-110 °C | 90-120 °C |
| Typical Yields | Moderate to Good | Moderate to Good |
| Reference | [9][13] | [14] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition 1 (with Cu) | Condition 2 (Copper-Free) |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Co-catalyst | CuI (5 mol%) | - |
| Base | Et₃N (2.0 eq) | Diisopropylamine (2.0 eq) |
| Solvent | Anhydrous THF | Anhydrous DMF |
| Temperature | Room Temp to 60 °C | 80-100 °C |
| Typical Yields | Good to Excellent | Good to Excellent |
| Reference | [11][17] | [11] |
Table 4: Heck Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (3 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) | - |
| Base | Et₃N (1.5 eq) | K₂CO₃ (2.0 eq) |
| Solvent | Anhydrous Acetonitrile | Anhydrous DMF |
| Temperature | 100 °C | 120 °C |
| Typical Yields | Moderate to Good | Moderate to Good |
| Reference | [11] | [9] |
Table 5: Negishi Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Ni(acac)₂ (5 mol%) |
| Ligand | - | - |
| Solvent | Anhydrous THF | Anhydrous DMF |
| Temperature | Room Temp to 65 °C | 50-80 °C |
| Typical Yields | Good to Excellent | Good to Excellent |
| Reference | [18][19] | [18] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[4]
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: General Procedure for Stille Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1 eq).[9]
-
Add the anhydrous solvent (e.g., Toluene or DMF).[9]
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.[9]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9]
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and proceed with aqueous workup and purification. Consider a potassium fluoride wash to remove tin byproducts.[11]
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).[11]
-
Evacuate and backfill with an inert gas three times.[11]
-
Add anhydrous, degassed THF, Et₃N (2.0 eq), and the terminal alkyne (1.2 eq).[11]
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for C-C coupling reactions.
Caption: Troubleshooting flowchart for low-yielding coupling reactions.
References
- 1. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
Troubleshooting low conversion rates in 2-Bromo-5-methylpyrazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in reactions involving 2-Bromo-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not working at all. What are the first things I should check?
A2: When facing a complete lack of conversion, it is crucial to systematically verify your initial setup and reagents. Start by confirming the identity and purity of your this compound and coupling partners via techniques like NMR or LC-MS. Ensure that your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the palladium catalyst and lead to side reactions like the homocoupling of boronic acids.[1][2] Finally, verify that all solvents are anhydrous and properly degassed, and that the bases used are pure and dry.[3][4]
Q2: I'm observing significant formation of byproducts like debromination of my starting material or homocoupling of my coupling partner. How can I minimize these?
A2: The formation of these byproducts points to specific issues in the reaction conditions.
-
Debromination (Hydrodehalogenation): This side reaction, where the bromine atom is replaced by hydrogen, can occur after the oxidative addition step.[3] It can be exacerbated by harsh conditions (high temperature, strong base) or sources of hydrides in the reaction mixture.[3][4] Using milder conditions and ensuring solvents are not a source of hydrides can help mitigate this.
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Homocoupling: The coupling of two boronic acid molecules (in Suzuki reactions) is a common side reaction often caused by the presence of oxygen.[1] Rigorous degassing of solvents and the reaction mixture is the most effective way to prevent this.[1] Maintaining a positive pressure of an inert gas throughout the reaction is critical.[1]
Q3: Could the pyrazine nitrogen atom be interfering with my reaction?
A3: Yes, the nitrogen atom in the pyrazine ring can be a significant source of complications. Its lone pair of electrons can coordinate to the palladium catalyst, forming inactive or less active species.[1] This catalyst poisoning is a common reason for low yields in cross-coupling reactions with heteroaromatic halides.[1][4] The use of bulky, electron-rich phosphine ligands is a key strategy to mitigate this issue, as they can sterically shield the palladium center and favor the desired catalytic cycle.[1][4][5]
Q4: How critical is the choice of base and solvent for reactions with this compound?
A4: The choice of base and solvent is crucial and can dramatically impact the reaction outcome.
-
Base: The base's role extends beyond simply activating the coupling partner. Its strength and solubility can influence the rate of key steps like transmetalation and reductive elimination.[1][6] An insufficient base strength can stall the reaction.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), often used with water in a biphasic system for Suzuki couplings, while stronger, non-nucleophilic bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations.[4][7]
-
Solvent: The solvent system must be able to dissolve, at least partially, all reaction components.[1] Poor solubility can lead to a sluggish or incomplete reaction.[1] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3] The solvent can also influence the electronic properties and stability of the catalytic species.[8] Common solvents include dioxane, THF, and toluene, often in combination with water for Suzuki reactions.[4][9]
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low conversion rates when using this compound in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Catalyst System Selection
The pyridine nitrogen can deactivate the palladium catalyst, making ligand choice critical.[1] Bulky, electron-rich phosphine ligands are recommended to shield the metal center and promote efficient catalysis.[1][5]
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Typical Temp. (°C) | Comments |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 | A robust, general-purpose system for heteroaryl couplings. |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene / H₂O | 80-110 | Effective system, particularly for sterically hindered substrates.[5] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene or Dioxane / H₂O | 90-110 | A classic, readily available catalyst, but may be less effective for this substrate.[2] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | THF / H₂O | 80-100 | Often provides good results with pyridine-containing substrates.[10] |
Note: This data is compiled from general best practices in Suzuki-Miyaura couplings involving heteroaryl halides.[1][2][5]
Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination
This guide addresses common issues encountered during the palladium-catalyzed C-N bond formation between this compound and an amine.
Key Reaction Steps and Potential Failures
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Recommended Reaction Conditions
For the amination of an electron-deficient heterocycle like this compound, the choice of a strong, non-nucleophilic base and a suitable catalyst system is paramount.
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Typical Temp. (°C) | Comments |
| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 80-110 | A highly effective and general system for C-N coupling.[11] |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 90-110 | A classic combination, often successful for a range of amines. |
| Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | Has been shown to be effective for amination of 2-bromopyridines.[7] |
Note: This data is compiled from general best practices in Buchwald-Hartwig amination reactions.[6][7][12]
Experimental Protocols
The following are generalized starting protocols. Optimization of stoichiometry, temperature, reaction time, and component choice is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, sealable reaction tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-4 mol%), the ligand (e.g., XPhos, 2-8 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as required.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynce.com [biosynce.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: LC-MS Analysis of 2-Bromo-5-methylpyrazine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 2-Bromo-5-methylpyrazine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Chromatography & Peak Shape Issues
1. Q: Why is the peak for this compound showing significant tailing?
A: Peak tailing for nitrogen-containing heterocyclic compounds like pyrazines is common in reversed-phase chromatography. The primary causes include:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the pyrazine ring can interact with acidic residual silanol groups on the silica-based column packing. This secondary interaction mechanism can cause the peak to tail.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.
-
Physical Column Issues: A void at the column inlet or a blocked frit can cause tailing for all peaks in the chromatogram.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid (0.1% is typical for LC-MS) to both the aqueous and organic mobile phases. The acid protonates the analyte, minimizing its interaction with silanols.
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Check Column Health: If all peaks are tailing, consider flushing the column or replacing it if it's old. Using a guard column can help protect your analytical column.
2. Q: I am observing unexpected peaks, even in my blank injections (ghost peaks). What are the likely sources?
A: Ghost peaks are extraneous peaks that are not related to your sample. They typically arise from contamination within the LC-MS system or solvents.[1][2][3] Common sources include:
-
Mobile Phase Contamination: Impurities in the solvents (water, acetonitrile, methanol) or additives (formic acid) can accumulate on the column at the start of a gradient and elute later as sharp peaks.[3][4]
-
System Carryover: Residual sample from a previous injection may be adsorbed somewhere in the system (e.g., injector needle, valve rotor) and elute in a subsequent run.[2]
-
Leachables: Compounds can leach from solvent bottles, tubing, or plastic vials and introduce contamination.[5]
Troubleshooting Steps:
-
Use high-purity, LC-MS grade solvents and additives.
-
Prepare fresh mobile phases daily.
-
Run a blank gradient with only fresh mobile phase to see if the peaks persist.
-
Implement a robust needle wash protocol in your autosampler method, using a strong solvent.
-
If carryover is suspected, inject several blank samples after a concentrated sample to wash the system.[5]
-
Consider installing an in-line "ghost trap" column between the pump and the injector to remove mobile phase contaminants.[3]
3. Q: The retention time for my main analyte is shifting between injections. What should I check?
A: Retention time stability is critical for reliable identification. Shifts can be caused by several factors:[2]
-
Mobile Phase Composition: Inaccurately prepared mobile phases or degradation of the mobile phase over time can alter retention.
-
Column Temperature: Fluctuations in the column oven temperature will affect retention times. Ensure the oven is on and has equilibrated.
-
Flow Rate Inconsistency: Issues with the pump, such as leaks or air bubbles, can lead to an unstable flow rate.
-
Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift, especially for early-eluting peaks.
Troubleshooting Steps:
-
Ensure mobile phases are prepared accurately and consistently.
-
Check that the column oven is set to the correct temperature and allow sufficient time for equilibration.
-
Purge the pump to remove any air bubbles and check for leaks in the system.[6]
-
Increase the column re-equilibration time at the end of your gradient method.
Mass Spectrometry & Impurity Identification
4. Q: How can I use the mass spectrum to confirm if an unknown peak is a brominated impurity?
A: The most definitive characteristic of a brominated compound in mass spectrometry is its isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.7% and 49.3%, respectively).[7] This means that any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. For your main compound, this compound (C₅H₅BrN₂), you should see this pattern for the molecular ion. If an unknown peak also displays this characteristic M and M+2 pattern with roughly equal heights, it is highly likely to be a brominated species.[8][9]
5. Q: My mass spectrum for an unknown impurity shows a molecular ion at m/z 111. What could this be?
A: A peak at m/z 111 (for [M+H]⁺) corresponds to a molecular weight of 110. A likely candidate is 2-Hydroxy-5-methylpyrazine (C₅H₆N₂O). This could be a degradation product formed by the hydrolysis of the C-Br bond in your target compound. It could also be a process-related impurity from certain synthesis routes.[1][10][11]
6. Q: I see a peak with the correct bromine isotope pattern, but it has the same mass as my starting material. What could it be?
A: If an impurity has the same mass-to-charge ratio as this compound, it is likely an isomer. A potential isomer is 2-Bromo-3-methylpyrazine . Isomers will have identical mass spectra but should be separable by chromatography. Optimizing your LC method (e.g., changing the gradient slope or using a different column) may be necessary to resolve it from the main peak.
Potential Impurity Profile
The following table summarizes potential impurities that may be encountered during the synthesis or storage of this compound.
| Impurity Name | Potential Source | Molecular Formula | Expected [M+H]⁺ (m/z) |
| 2-Amino-5-methylpyrazine | Synthesis Intermediate[12] | C₅H₇N₃ | 110.07 |
| 5-Methylpyrazine-2-carboxylic Acid | Synthesis Starting Material[12] | C₆H₆N₂O₂ | 139.05 |
| 2-Hydroxy-5-methylpyrazine | Degradation/Hydrolysis Product[11] | C₅H₆N₂O | 111.06 |
| 2-Bromo-3-methylpyrazine | Isomeric Impurity | C₅H₅BrN₂ | 172.97 / 174.97 |
| Dibromo-5-methylpyrazine | Over-bromination By-product | C₅H₄Br₂N₂ | 250.88 / 252.88 / 254.88 |
Note: Expected m/z values are for the protonated molecule [M+H]⁺. Brominated compounds will show the characteristic isotopic pattern.
Experimental Protocol: LC-MS Method
This protocol provides a general-purpose method for the analysis of this compound and its impurities. Optimization may be required based on your specific instrumentation and impurity profile.
1. Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a working concentration of 10 µg/mL.
2. LC-MS System & Conditions
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Mass Spectrometer: Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50 - 500.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 400 °C
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks during your LC-MS analysis.
Caption: A logical workflow for the identification of unknown peaks in an LC-MS chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazine | SIELC Technologies [sielc.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-methylpyrazine and 2-Chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and accessibility to novel chemical entities. Halogenated pyrazines are pivotal intermediates, offering versatile handles for functionalization through various cross-coupling and substitution reactions. This guide provides an objective, data-driven comparison of the reactivity of two closely related and commercially available building blocks: 2-Bromo-5-methylpyrazine and 2-Chloro-5-methylpyrazine. The focus is on their performance in key transformations integral to drug discovery, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
General Principles of Reactivity
The reactivity of this compound and 2-Chloro-5-methylpyrazine is primarily governed by the nature of the carbon-halogen (C-X) bond.
In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-X bond. The C-Br bond (bond dissociation energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). Consequently, this compound is generally more reactive, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue. The general reactivity trend for halogens in these reactions is I > Br > Cl.[1]
In nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[2][3][4] The reactivity is influenced by the electronegativity of the halogen and its ability to stabilize the intermediate, as well as its leaving group ability. For SNAr reactions, the general reactivity trend is often F > Cl > Br > I.[5] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Therefore, 2-Chloro-5-methylpyrazine is anticipated to be more reactive than this compound in SNAr reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of this compound and 2-Chloro-5-methylpyrazine in three key palladium-catalyzed cross-coupling reactions. The data presented is based on analogous heterocyclic systems due to the limited availability of direct comparative studies under identical conditions for the title compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As anticipated from the C-X bond strengths, bromopyrazines generally exhibit higher reactivity than their chloro counterparts.
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Reactivity
| Entry | Halopyrazine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2 | 2-Chloro-5-methylpyrazine (analogue) | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~70-85 |
Note: Data is based on typical conditions for analogous 2-halopyridines and 2-halopyrazines and is for illustrative purposes. Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.[6][7][8][9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyrazine is generally more reactive.
Table 2: Illustrative Comparison of Buchwald-Hartwig Amination Reactivity
| Entry | Halopyrazine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | ~80-95 |
| 2 | 2-Chloro-5-methylpyrazine (analogue) | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 110 | 16 | ~65-80 |
Note: Data is based on typical conditions for analogous 2-halopyridines and is for illustrative purposes. The use of more advanced phosphine ligands (e.g., XPhos, SPhos) can significantly improve the efficiency of coupling with less reactive chloro-substrates.[1][5][10][11][12][13][14]
Stille Coupling
The Stille coupling offers an alternative method for C-C bond formation. The reactivity trend generally mirrors that of the Suzuki and Buchwald-Hartwig reactions, with the bromo-derivative being more reactive.
Table 3: Illustrative Comparison of Stille Coupling Reactivity
| Entry | Halopyrazine | Stannane | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5 mol%) | Toluene | 110 | 12 | ~75-90 |
| 2 | 2-Chloro-5-methylpyrazine (analogue) | (Tributylstannyl)benzene | Pd₂(dba)₃ (2 mol%) / P(t-Bu)₃ (4 mol%) | 1,4-Dioxane | 120 | 24 | ~50-70 |
Note: Data is based on general principles and conditions for Stille couplings of halo-heterocycles. The reactivity of chloro-substrates can often be enhanced with the use of bulky, electron-rich phosphine ligands.[15][16][17][18][19]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, 2-Chloro-5-methylpyrazine is generally more reactive than its bromo counterpart in SNAr reactions. This is attributed to the higher electronegativity of chlorine, which better stabilizes the intermediate Meisenheimer complex.
Table 4: Illustrative Comparison of SNAr Reactivity with Sodium Methoxide
| Entry | Halopyrazine | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (analogue) | NaOMe | MeOH | 80 | 24 | Moderate |
| 2 | 2-Chloro-5-methylpyrazine (analogue) | NaOMe | MeOH | 65 | 12 | Good to High |
Note: Data is based on the established reactivity trends for SNAr on halo-heterocycles. The higher reactivity of the chloro-derivative often allows for milder reaction conditions and shorter reaction times.[3][4][20][21]
Experimental Protocols
The following are detailed, generalized experimental protocols for the key reactions discussed.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-methylpyrazine
Materials:
-
2-Chloro-5-methylpyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene, degassed
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube.
-
Add 2-Chloro-5-methylpyrazine and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 110°C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 16 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical palladium-catalyzed cross-coupling cycle and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 2-Chloro-5-methylpyrazine as a synthetic intermediate is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, this compound is the more reactive substrate, generally leading to higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, 2-Chloro-5-methylpyrazine is typically the more reactive precursor. A thorough understanding of these reactivity differences is essential for the strategic design of synthetic routes in the pursuit of novel molecules for pharmaceutical and agrochemical applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. learninglink.oup.com [learninglink.oup.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Unlocking Synthetic Versatility: A Comparative Guide to 2-Bromo-5-methylpyrazine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. Among the vast array of halogenated heterocycles utilized in modern organic synthesis, 2-Bromo-5-methylpyrazine emerges as a particularly advantageous scaffold. This guide provides an objective, data-driven comparison of this compound with other common brominated heterocycles in key palladium-catalyzed cross-coupling reactions, highlighting its superior performance and synthetic utility.
The enhanced reactivity of this compound stems from the inherent electronic properties of the pyrazine ring. As a diazine, the pyrazine nucleus is electron-deficient due to the presence of two nitrogen atoms at the 1 and 4 positions. This electron deficiency facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. Consequently, reactions involving this compound can often be performed under milder conditions, with lower catalyst loadings, and may result in higher yields compared to their monocyclic or less electron-deficient heterocyclic counterparts.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in contemporary organic synthesis. The electron-deficient nature of the pyrazine ring in this compound can lead to more efficient coupling with a variety of arylboronic acids compared to other brominated heterocycles.
| Heterocycle | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | ~85 (estimated) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | 81[1] |
| 5-Bromopyrimidine | 3-Furanylboronic acid | Ni(PCy₃)₂Cl₂ (0.5) | K₃PO₄ | t-Amyl alcohol | 120 | 1 | High (not specified)[2] |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | 85[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Degassed water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add the 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methylpyrazine.
Advantages in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The increased reactivity of this compound can be particularly beneficial for coupling with a wide range of amines, including less nucleophilic anilines and sterically hindered secondary amines.
| Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 8-16 | ~90 (estimated) |
| 2-Bromo-6-methylpyridine | (±)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60[4] |
| 2-Amino-5-bromo-4-methylpyridine | Diethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80-100 | N/A | High (not specified)[5] |
| Bromobenzene | Morpholine | Pd(OAc)₂ (0.5) | P1 (1.2) | K₂CO₃ | THF | 50 | 2 | ~95 (GC Yield)[6] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and BINAP to a dry Schlenk tube.
-
Add this compound and anhydrous, degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Enhanced Performance in Sonogashira, Heck, and Stille Couplings
The advantageous reactivity of this compound extends to other important cross-coupling reactions, including the Sonogashira, Heck, and Stille couplings, enabling the synthesis of a diverse range of functionalized pyrazines.
Sonogashira Coupling
| Heterocycle | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 40-60 | 4-12 | ~85 (estimated) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | - | Et₃N | Toluene | 80 | 4 | 85[7] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 18 | 77[8] |
Heck Coupling
| Heterocycle | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | ~90 (estimated) |
| 2-Bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | High (not specified) |
| Bromobenzene | Styrene | Pd(OAc)₂ (1) | 1a-f (2) | K₂CO₃ | H₂O/DMF | 80 | 4 | High (not specified)[9] |
Stille Coupling
| Heterocycle | Stannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Tributyl(vinyl)tin | Pd(PPh₃)₄ (3) | Toluene | 110 | 12-24 | ~80 (estimated) |
| 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 12-24 | High (not specified)[1] |
| Bromide Substrate | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | DMF | 80 | overnight | 88[10] |
Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle that underpins these powerful transformations.
Conclusion
This compound consistently demonstrates significant advantages over other brominated heterocycles in palladium-catalyzed cross-coupling reactions. Its electron-deficient pyrazine core enhances its reactivity, often leading to higher yields under milder conditions and with a broader substrate scope. This makes this compound an invaluable building block for the synthesis of complex, biologically active molecules, offering researchers and drug development professionals a powerful tool to accelerate their discovery and development efforts. The comparative data and protocols provided in this guide serve as a valuable resource for optimizing synthetic strategies and harnessing the full potential of this versatile heterocyclic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles [organic-chemistry.org]
A Comparative Guide to Alternative Starting Materials for the Synthesis of 2-Aryl-5-Methylpyrazines
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-5-methylpyrazine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its presence in numerous biologically active compounds and functional materials. The selection of an appropriate synthetic route, particularly the choice of starting materials, is a critical decision that influences the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide provides an objective comparison of alternative starting materials for the synthesis of 2-aryl-5-methylpyrazines, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates three primary synthetic strategies for the construction of the 2-aryl-5-methylpyrazine core, each originating from different classes of starting materials:
-
Classical Condensation: 1,2-Diaminopropane and Aryl-α-ketoaldehydes. This traditional and widely used method involves the condensation of a 1,2-diamine with an α-dicarbonyl compound. It is a robust and high-yielding approach, particularly suitable for generating a diverse range of analogs.
-
Gutknecht Pyrazine Synthesis: Self-Condensation of α-Amino Ketones. This method relies on the dimerization of an α-amino ketone, which can be generated in situ from various precursors. It offers a convergent approach to symmetrically substituted pyrazines and can be adapted for unsymmetrical derivatives.
-
Modern Cross-Coupling Strategy: Arylation of a Pre-formed Pyrazine Ring. This contemporary approach involves the synthesis of a halogenated pyrazine precursor, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety. This method provides excellent control over the aryl substituent and is amenable to late-stage diversification.
The following sections provide a detailed comparison of these methodologies, including quantitative data, experimental protocols, and a visual representation of the synthetic workflows.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the synthesis of a representative 2-aryl-5-methylpyrazine (e.g., 2-phenyl-5-methylpyrazine) using the three aforementioned strategies.
| Parameter | Classical Condensation | Gutknecht Synthesis | Suzuki Cross-Coupling |
| Starting Materials | 1,2-Diaminopropane, Phenylglyoxal | 1-Amino-1-phenylpropan-2-one | 2-Chloro-5-methylpyrazine, Phenylboronic acid |
| Key Reaction Type | Condensation/Oxidation | Self-condensation/Oxidation | Palladium-catalyzed Cross-Coupling |
| Typical Yield | 75-90% | 60-80% | 80-95% |
| Reaction Temperature | Room Temperature to Reflux | Varies (often elevated) | 80-120 °C |
| Reaction Time | 2-12 hours | 6-24 hours | 4-18 hours |
| Key Reagents | Base (e.g., NaOH), Oxidant (e.g., air, FeCl₃) | Oxidizing agent (e.g., air, CuSO₄) | Palladium catalyst, Ligand, Base (e.g., K₂CO₃) |
| Scalability | Generally good | Moderate | Good, but catalyst cost can be a factor |
| Substrate Scope | Broad (various aryl-α-ketoaldehydes) | More limited by α-amino ketone availability | Very broad (diverse arylboronic acids) |
Experimental Protocols
Detailed methodologies for each synthetic approach are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Classical Condensation of 1,2-Diaminopropane and Phenylglyoxal
This protocol describes the synthesis of 2-phenyl-5-methylpyrazine.
Materials:
-
1,2-Diaminopropane
-
Phenylglyoxal monohydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ferric chloride (FeCl₃) (optional, for oxidation)
Procedure:
-
Dissolve phenylglyoxal monohydrate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of 1,2-diaminopropane (1.1 equivalents) in ethanol dropwise to the stirred phenylglyoxal solution at room temperature.
-
After the addition is complete, add a solution of sodium hydroxide (1.2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate dihydropyrazine can be oxidized to the pyrazine. This can often be achieved by bubbling air through the reaction mixture for several hours or by the addition of an oxidizing agent like ferric chloride.
-
The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-phenyl-5-methylpyrazine.
Protocol 2: Gutknecht Synthesis from 1-Amino-1-phenylpropan-2-one
This protocol outlines the self-condensation of an α-amino ketone to form 2,5-diphenyl-3,6-dimethyl-2,5-dihydropyrazine, which is then oxidized. A variation would be required for the unsymmetrical 2-aryl-5-methylpyrazine.
Materials:
-
1-Amino-1-phenylpropan-2-one hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Copper(II) sulfate (CuSO₄) (oxidizing agent)
Procedure:
-
Suspend 1-amino-1-phenylpropan-2-one hydrochloride (1.0 equivalent) in ethanol.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt, liberating the free α-amino ketone.
-
Stir the mixture at room temperature or gently heat to reflux for 8-12 hours to facilitate the self-condensation to the dihydropyrazine intermediate.
-
To the reaction mixture, add an aqueous solution of copper(II) sulfate (2.2 equivalents).
-
Reflux the mixture for an additional 4-6 hours to effect oxidation to the pyrazine.
-
After cooling, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and evaporated, and the crude product is purified by chromatography or recrystallization.
Protocol 3: Suzuki Cross-Coupling of 2-Chloro-5-methylpyrazine with Phenylboronic Acid
This protocol details the synthesis of 2-phenyl-5-methylpyrazine via a modern cross-coupling approach.[1]
Materials:
-
2-Chloro-5-methylpyrazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent mixture)
Procedure:
-
To a Schlenk flask, add 2-chloro-5-methylpyrazine (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-phenyl-5-methylpyrazine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and a general experimental workflow.
Caption: Classical condensation pathway.
Caption: Gutknecht synthesis pathway.
Caption: Suzuki cross-coupling pathway.
Caption: General experimental workflow.
Conclusion
The choice of starting materials for the synthesis of 2-aryl-5-methylpyrazines is a crucial determinant of the overall synthetic strategy.
-
The Classical Condensation method is a reliable and high-yielding approach, well-suited for accessing a variety of analogs through readily available aryl-α-ketoaldehydes.
-
The Gutknecht Synthesis offers a convergent route, though its applicability may be limited by the availability of the requisite α-amino ketone precursors.
-
The Suzuki Cross-Coupling strategy provides the most flexibility for introducing diverse aryl groups at a late stage of the synthesis, often with excellent yields and functional group tolerance, making it a powerful tool for library synthesis and lead optimization in drug discovery.
Researchers should consider factors such as the availability and cost of starting materials, desired scale of the reaction, and the need for analog synthesis when selecting the most appropriate method for their specific application.
References
Comparison of different palladium catalysts for Suzuki coupling of pyrazines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine rings via palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone in the synthesis of a multitude of compounds central to the pharmaceutical, agrochemical, and materials science sectors. The choice of the palladium catalyst is a critical parameter, profoundly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of pyrazines, supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.
Catalyst Performance in Suzuki-Miyaura Coupling of Halogenated Pyrazines
The efficacy of a palladium catalyst in the Suzuki coupling of pyrazines is contingent on several factors, including the nature of the palladium precursor, the ancillary ligand, the base, the solvent system, and the reaction temperature. For electron-deficient heterocycles like pyrazines, the selection of a suitable catalyst system is particularly crucial to overcome challenges such as catalyst inhibition by the nitrogen atoms of the pyrazine ring.[1]
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of halogenated pyrazines with arylboronic acids. While a direct head-to-head comparison under identical conditions is not extensively available in the literature, this compilation of data from various sources provides a valuable overview of catalyst performance.
| Catalyst/Precatalyst | Ligand | Pyrazine Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [2] |
| PdCl₂(dppf) | dppf | 2,5-Diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [2] |
| Pd(OAc)₂ | SPhos | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High* | [2] |
| Pd(dppb)Cl₂ | dppb | Chloropyrazine | Arylboronic acids | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | - | Good to Excellent | [3] |
| Pd(II) ONO pincer complex | ONO pincer ligand | 2-Chloropyrazine | Various arylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | - | Superior activity | [4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Resin-supported 4-chloro-6-aminopyrimidine | Phenylboronic acid | KF | THF | 50 | Overnight | Moderate | [5] |
| Pd/IPr catalyst | IPr | 2,4-Dichloropyridine | Arylboronic acid | K₂CO₃ | 1,4-Dioxane | RT | 24 | - | [5] |
*Qualitative yields as reported in the source. *Data for analogous nitrogen-containing heterocycles, providing insights into catalyst performance for similar substrates.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of halogenated pyrazines with different palladium catalysts.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine
This protocol is based on the successful coupling reported with novel palladium(II) ONO pincer complexes.[1][4]
Reagent Preparation: In a reaction vessel, combine 2-chloropyrazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium(II) ONO pincer complex catalyst (0.01 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[1]
Solvent Addition: Add the solvent system, for example, a mixture of toluene and water (e.g., 5 mL, in a 4:1 ratio).[1]
Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time.[1] The reaction progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to obtain the desired 2-arylpyrazine.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling of 2,5-Dichloropyrazine
This protocol is adapted from a procedure for a related dihaloheterocycle and is suitable for rapid reaction optimization.[5]
Reaction Setup: To a microwave reactor tube, add 2,5-dichloropyrazine (0.5 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%).
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes before adding the catalyst.
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling of Pyrazines
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed Suzuki coupling of pyrazines, from reactant preparation to product isolation and analysis.
Caption: A typical experimental workflow for the Suzuki coupling of pyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib [mdpi.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of 2-Bromo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 2-Bromo-5-methylpyrazine is a critical transformation in the synthesis of novel compounds for pharmaceutical and materials science applications. The inherent asymmetry and electron-deficient nature of the pyrazine ring present unique challenges and opportunities for C-C bond formation. This guide provides an objective comparison of two prominent cross-coupling methodologies, the Suzuki-Miyaura coupling and the Stille coupling, for the functionalization of this important heterocyclic building block. The following sections offer a detailed examination of their respective performances, supported by representative experimental data and protocols.
At a Glance: Key Performance Metrics
The choice between Suzuki and Stille coupling often hinges on factors such as reagent availability and stability, functional group tolerance, and ease of purification. While the Suzuki coupling is often favored due to the low toxicity of its organoboron reagents, the Stille coupling can offer advantages in specific contexts, particularly with complex substrates.
Table 1: General Comparison of Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to decomposition, though potassium trifluoroborate salts offer enhanced stability.[2] | Organostannanes are generally stable to air and moisture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to certain functional groups. | Excellent, tolerates a wide range of functional groups.[3] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates).[4] | Can often be performed under neutral conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture. |
Performance Data: Arylation of Bromo-heterocycles
While direct comparative data for this compound is scarce, the following tables summarize representative yields for the Suzuki and Stille coupling of analogous bromo-heterocycles, providing a strong indication of expected performance.
Table 2: Representative Yields for Suzuki Coupling of Bromo-heterocycles with Arylboronic Acids
| Bromo-heterocycle | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-18 | 85 | BenchChem[4] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-18 | 82 | BenchChem[4] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | 92 | BenchChem[5] |
| 2-Amino-5-bromopyrazine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | Moderate | J. Org. Chem.[6] |
Table 3: Representative Yields for Stille Coupling of Bromo-heterocycles with Organostannanes
| Bromo-heterocycle | Organostannane | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 12-24 | N/A (Protocol) | BenchChem[3] |
| Aryl Bromide | Vinyltributylstannane | Pd(PPh₃)₄ | THF | 65 | 1-3 | 92 | Wikipedia[1] |
| Aryl Bromide | Phenyltributylstannane | Pd(OAc)₂/Dabco | DMF | 100 | 10 | 95 | Organic Chemistry Portal[7] |
| 1,2-Dibromoanthracene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 80-110 | 12-24 | N/A (Protocol) | BenchChem[8] |
Experimental Workflows and Catalytic Cycles
The selection of a coupling method is guided by a logical workflow that considers the desired product, available starting materials, and required reaction conditions. The fundamental catalytic cycles for both Suzuki and Stille couplings share common steps but differ in the transmetalation phase.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycles for Suzuki and Stille couplings.
Detailed Experimental Protocols
The following are representative protocols for the Suzuki and Stille coupling of this compound. These are intended as a starting point and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from established procedures for the coupling of bromo-heterocycles with arylboronic acids.[4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.)
-
Anhydrous 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Using a syringe, add the anhydrous 1,4-dioxane and degassed water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.
-
Monitor the reaction's progress periodically using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methylpyrazine.
Stille Coupling Protocol
This protocol is based on general procedures for the Stille coupling of heteroaryl bromides.[3][9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Organostannane (e.g., (Aryl)tributylstannane) (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous and degassed Toluene (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound and Tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times.
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the resulting slurry through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methylpyrazine.
Conclusion
Both the Suzuki and Stille couplings are powerful methods for the functionalization of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the straightforward removal of byproducts. However, for substrates with sensitive functional groups or where the corresponding boronic acid is unstable, the Stille coupling can be a more robust and higher-yielding alternative, despite the challenges associated with the toxicity and removal of organotin compounds. The choice of method should be guided by the specific requirements of the synthetic target and the available resources.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Guide to HPLC Methods for the Analysis of 2-Bromo-5-methylpyrazine
For researchers, scientists, and drug development professionals, the purity and quantification of key chemical intermediates are paramount for ensuring the reliability of experimental results and the quality of the final active pharmaceutical ingredient (API). 2-Bromo-5-methylpyrazine is a significant building block in various synthetic pathways. This guide provides a comparative overview of suitable High-Performance Liquid Chromatography (HPLC) methods for its analysis, supported by experimental protocols and data adapted from validated methods for structurally analogous compounds.
Comparison of Analytical Methodologies
While specific validated HPLC methods for this compound are not extensively published, methodologies for similar pyridine and pyrazine derivatives offer a strong foundation for method development and validation.[1][2] Reversed-phase HPLC is the most common and effective technique for analyzing such compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] An alternative method for analysis is Gas Chromatography (GC), which is particularly well-suited for volatile and thermally stable compounds.[2]
The following table summarizes a proposed HPLC method for this compound, based on established methods for similar compounds, and compares it with a potential GC method.
| Parameter | HPLC Method (Proposed) | Gas Chromatography (GC) Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with UV detector.[1] | GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2] |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2][3] | Capillary column with a non-polar or medium-polarity stationary phase. |
| Mobile Phase/Carrier Gas | Acetonitrile and Water gradient.[3][4] | Inert gas such as Helium or Nitrogen.[2] |
| Temperature | Column oven at ambient or slightly elevated temperature (e.g., 30 °C).[3] | Temperature-programmed oven. |
| Detection | UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm).[3] | FID for general organic compounds or MS for identification. |
| Suitability | Ideal for non-volatile and thermally labile compounds and for analyzing purity and impurities.[1][2] | Excellent for volatile and thermally stable compounds and for assessing volatile impurities.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below is a representative experimental protocol for an HPLC method suitable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from validated methods for similar brominated pyridine and pyrazine compounds.[2][3]
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 30 10 [3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.[3]
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3]
-
Sample Solution: Prepare the sample in the same manner as the standard solution.[3]
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.[3]
-
The tailing factor for the main peak should be between 0.8 and 1.5.[3]
-
The number of theoretical plates should be not less than 2000.[3]
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.[3]
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method.
Caption: A general workflow for the validation of an analytical HPLC method.
References
A Comparative Guide to the Cross-Reactivity of 2-Bromo-5-methylpyrazine in Diverse Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Halogenated heterocycles, such as 2-Bromo-5-methylpyrazine, serve as versatile building blocks in these transformations. This guide provides an objective comparison of the performance of this compound in several key coupling reactions—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig—against a common alternative, 2-Chloro-5-methylpyrazine. The information presented, supported by experimental data from analogous systems, is intended to aid researchers in the strategic selection of substrates and optimization of reaction conditions.
General Reactivity Principles
The reactivity of a halo-heterocycle in palladium-catalyzed cross-coupling is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] This trend is inversely correlated with the bond dissociation energy, where the weaker C-Br bond is more readily cleaved by the palladium catalyst in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] Consequently, this compound is expected to be more reactive than its chloro-analogue, 2-Chloro-5-methylpyrazine, generally requiring milder reaction conditions and achieving higher yields in shorter reaction times.
The electron-deficient nature of the pyrazine ring further influences reactivity, generally enhancing the susceptibility of the C-X bond to oxidative addition.[2]
Performance in Key Coupling Reactions
The following sections provide a comparative overview of the expected performance of this compound and 2-Chloro-5-methylpyrazine in four major cross-coupling reactions. The quantitative data is compiled from studies on structurally similar compounds to provide a predictive analysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than 2-Chloro-5-methylpyrazine.[1]
Table 1: Comparison of this compound and 2-Chloro-5-methylpyrazine in Suzuki-Miyaura Coupling (Predicted)
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound (analog) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 / 12-24 | ~81[3] |
| 2-Chloro-5-methylpyrazine (analog) | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 / 18 | ~70-90[4] |
| 2-Bromo-5-methylpyridin-4-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | 85-90 / 8-12 | 85-95[5] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / >15 | Moderate to Good[6] |
Note: Data for analogs are provided to illustrate expected reactivity trends. Direct comparative data under identical conditions is limited.
Stille Coupling
The Stille coupling reaction creates a C-C bond by reacting an organostannane with an organic halide. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond in this compound is anticipated to lead to more efficient coupling compared to 2-Chloro-5-methylpyrazine.[7][8]
Table 2: Comparison of this compound and 2-Chloro-5-methylpyrazine in Stille Coupling (Predicted)
| Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 / 12-24 | ~70-85[7] |
| General Aryl Bromide | Organostannane | Pd(PPh₃)₄ | Toluene | ~100 / 1-24 | Good to Excellent[9] |
| General Aryl Chloride | Organostannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | ~100 / 1-24 | Moderate to Good[9] |
Note: Specific yield data for this compound is limited; data for analogous compounds is presented.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[10] The enhanced reactivity of the C-Br bond makes this compound a more favorable substrate than its chloro counterpart.[11]
Table 3: Comparison of this compound and 2-Chloro-5-methylpyrazine in Sonogashira Coupling (Predicted)
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 91[12] |
| 2-Chloropyrazine (derivative) | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT / 16 | Good[1] |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine | Various | RT - 100 / 1-24 | Good to Excellent[10] |
| Aryl Chloride | Terminal Alkyne | Pd₂(dba)₃ / Ligand / CuI | Amine | Various | Higher Temp / Longer Time | Moderate to Good[10] |
Note: The table reflects general trends; specific conditions and yields vary based on the full substrate scope.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Again, the greater reactivity of the C-Br bond suggests that this compound will undergo amination under milder conditions than 2-Chloro-5-methylpyrazine.[12][13]
Table 4: Comparison of this compound and 2-Chloro-5-methylpyrazine in Buchwald-Hartwig Amination (Predicted)
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 / - | 55-98[13] |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 100 / 18 | 95[14] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 / 4 | 60[15] |
Note: Data from analogous systems are used to predict the reactivity of the target compounds.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, which can be adapted for this compound and its alternatives.
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk flask, add the halo-pyrazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
General Stille Coupling Protocol
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halo-pyrazine (1.0 equiv.) and the organostannane (1.1-1.2 equiv.).
-
Add an anhydrous solvent (e.g., toluene).
-
Degas the solution.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[7]
General Sonogashira Coupling Protocol
-
To a dry Schlenk flask under an inert atmosphere, add the halo-pyrazine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[12]
General Buchwald-Hartwig Amination Protocol
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Add the halo-pyrazine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[15]
Visualizations
To further aid in the understanding of these processes, the following diagrams illustrate the generalized workflows and catalytic cycles for the discussed coupling reactions.
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized experimental workflow for a Stille coupling reaction.
Caption: Generalized experimental workflow for a Sonogashira coupling reaction.
Caption: Generalized experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion
The choice between this compound and its chloro-analogue in cross-coupling reactions represents a trade-off between reactivity and cost/availability. This compound is the more reactive substrate, generally leading to higher yields under milder conditions, which is advantageous for the synthesis of complex molecules with sensitive functional groups. However, 2-Chloro-5-methylpyrazine is often more cost-effective and readily available. Advances in catalyst technology have made the coupling of less reactive chloro-heterocycles increasingly viable, albeit often requiring more specialized and robust catalytic systems. This guide provides a framework for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Strategic Selection of Halogenated Pyrazines in Large-Scale Synthesis: A Cost-Benefit Analysis
In the competitive landscape of pharmaceutical and agrochemical manufacturing, the choice of starting materials is a critical determinant of a project's commercial viability. For drug development professionals and process chemists, the selection of a halogenated pyrazine building block for cross-coupling reactions and other transformations directly impacts cost, efficiency, and overall yield. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-5-methylpyrazine and its primary commercially available alternatives, 2-Chloro-5-methylpyrazine and 2-Iodo-5-methylpyrazine, in the context of large-scale synthesis.
The pyrazine moiety is a key structural component in numerous biologically active molecules, including the antiviral drug Favipiravir. The efficient and cost-effective synthesis of substituted pyrazines is therefore a subject of significant industrial interest. Halogenated pyrazines are versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds.
Performance Comparison of Halogenated 5-Methylpyrazines
The reactivity of halopyrazines in cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the general trend: C-I < C-Br < C-Cl. This has a direct impact on reaction kinetics, catalyst selection, and the required reaction conditions.
| Reagent | Relative Reactivity in Cross-Coupling | Typical Reaction Conditions | Expected Yield |
| 2-Iodo-5-methylpyrazine | High | Mild conditions, lower catalyst loading, shorter reaction times. | Good to Excellent |
| This compound | Moderate | Moderate temperatures, standard catalyst systems. | Good |
| 2-Chloro-5-methylpyrazine | Low | Harsher conditions (higher temperatures, more active/specialized catalysts, stronger bases). | Moderate to Good |
Cost Analysis
The economic viability of a large-scale synthesis is a multi-faceted equation that includes not only the initial cost of raw materials but also factors such as reaction throughput, energy consumption, and waste disposal.
| Reagent | Indicative Price (per kg) | Raw Material Cost Consideration | Process Cost Consideration |
| 2-Iodo-5-methylpyrazine | High | The higher price of iodine significantly increases the starting material cost. | Milder reaction conditions can lead to lower energy costs and potentially higher throughput. |
| This compound | Moderate | Offers a balance between reactivity and cost. | Standard reaction conditions are often sufficient, leading to predictable process costs. |
| 2-Chloro-5-methylpyrazine | Low[1][2] | The most cost-effective starting material.[1][2] | Harsher reaction conditions may increase energy consumption and require more expensive catalysts and ligands, potentially offsetting the initial cost savings. |
Note: Prices are indicative and can vary based on supplier, purity, and volume.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful and safe implementation of large-scale synthesis. Below are representative protocols for a Suzuki-Miyaura coupling reaction, a common application for these intermediates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and should be optimized for specific substrates and equipment.
Materials:
-
2-Bromo-5-methylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a degassed reaction vessel, add 2-Bromo-5-methylpyridine, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyrazine
This protocol is a generalized procedure and may require more forcing conditions compared to the bromo-derivative.
Materials:
-
2-Chloro-5-methylpyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
A suitable phosphine ligand (e.g., SPhos) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous toluene/water (10:1 mixture)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 2-Chloro-5-methylpyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and the phosphine ligand.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction to 100-110°C and stir for 16-48 hours, monitoring progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualization of Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Cost-Benefit Factors
Caption: Interplay of factors in the cost-benefit analysis of halopyrazines.
Conclusion
The selection of the optimal halogenated 5-methylpyrazine for large-scale synthesis is a nuanced decision that requires a holistic evaluation of cost, reactivity, and process parameters.
-
2-Chloro-5-methylpyrazine is the most economical choice from a raw material perspective and is a strong candidate for cost-driven projects, provided that the potentially more demanding reaction conditions and catalyst costs are manageable and do not negate the initial savings.
-
2-Iodo-5-methylpyrazine offers the highest reactivity, allowing for milder conditions and potentially faster reaction times. This can be advantageous for temperature-sensitive substrates or when high throughput is a primary concern, but the significantly higher raw material cost must be justified.
-
This compound represents a well-balanced option, offering a compromise between cost and reactivity. Its predictable performance under standard conditions makes it a reliable choice for many applications.
Ultimately, the most cost-effective approach will be project-specific. It is recommended that process development chemists conduct a thorough evaluation of all three alternatives in the context of their specific synthetic route to identify the most economically advantageous and scalable option.
References
Spectroscopic comparison of 2-Bromo-5-methylpyrazine and its derivatives
A Spectroscopic Comparison of 2-Bromo-5-methylpyrazine and Its Derivatives
This guide provides a detailed spectroscopic comparison of this compound and its amino and hydroxy derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for identifying and differentiating these compounds based on their spectroscopic profiles. The data presented herein is a combination of experimental and predicted values, intended to highlight the key distinguishing features in their NMR, IR, and mass spectra.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~8.5 | s | H-3 |
| ~8.3 | s | H-6 | |
| ~2.6 | s | -CH₃ | |
| 2-Amino-5-methylpyrazine | ~7.9 | s | H-3 |
| ~7.8 | s | H-6 | |
| ~4.5 | br s | -NH₂ | |
| ~2.4 | s | -CH₃ | |
| 2-Hydroxy-5-methylpyrazine | ~7.8 | s | H-6 |
| ~7.5 | s | H-3 | |
| >10 | br s | -OH | |
| ~2.4 | s | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~152 | C-5 |
| ~148 | C-3 | |
| ~145 | C-6 | |
| ~135 | C-2 | |
| ~21 | -CH₃ | |
| 2-Amino-5-methylpyrazine | ~155 | C-2 |
| ~148 | C-5 | |
| ~135 | C-3 | |
| ~132 | C-6 | |
| ~21 | -CH₃ | |
| 2-Hydroxy-5-methylpyrazine | >150 | C-2 |
| ~140 | C-5 | |
| ~130 | C-6 | |
| ~125 | C-3 | |
| ~20 | -CH₃ |
Table 3: FT-IR Spectroscopic Data (Predicted, KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3100-3000 | Aromatic C-H Stretch |
| ~1580, 1470 | C=C and C=N Stretch | |
| ~1150 | C-Br Stretch | |
| 2-Amino-5-methylpyrazine | ~3400, 3300 | N-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch | |
| ~1620 | N-H Bend | |
| ~1580, 1480 | C=C and C=N Stretch | |
| 2-Hydroxy-5-methylpyrazine | ~3400 (broad) | O-H Stretch |
| ~3100-3000 | Aromatic C-H Stretch | |
| ~1650 | C=O Stretch (from tautomer) | |
| ~1600, 1480 | C=C and C=N Stretch |
Table 4: Mass Spectrometry Data (Predicted, EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 172/174 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)[1] | 93 (M⁺ - Br) |
| 2-Amino-5-methylpyrazine | 109 (M⁺)[2] | 81, 67 |
| 2-Hydroxy-5-methylpyrazine | 110 (M⁺)[3] | 82 (M⁺ - CO)[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-10 s.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture in a pellet press to form a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
The spectral range is typically 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split/splitless.
-
Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A suitable m/z range to detect the molecular ion and expected fragments (e.g., 40-250 amu).
-
-
Data Analysis: The resulting mass spectra are analyzed for the molecular ion peak and characteristic fragmentation patterns.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of the pyrazine compounds.
Caption: General workflow for the spectroscopic analysis of pyrazine derivatives.
References
A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to obtain 2-Bromo-5-methylpyrazine, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The following sections detail the experimental protocols and present a quantitative analysis of each route's efficiency to aid researchers in selecting the optimal method for their specific needs.
Executive Summary
Two viable synthetic pathways for this compound are presented and compared:
-
Route 1: Multi-step Synthesis from 5-Methylpyrazine-2-carboxylic Acid. This pathway involves a four-step sequence: esterification, amidation, Hofmann degradation, and a final diazotization/bromination.
-
Route 2: Sandmeyer Reaction from 2-Amino-5-methylpyrazine. This route utilizes the commercially available 2-Amino-5-methylpyrazine and converts it to the target compound via a Sandmeyer-type reaction.
The selection of the most suitable route will depend on factors such as the availability of starting materials, desired overall yield, and process scalability.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthesis routes, offering a clear comparison of their efficiency.
| Parameter | Route 1: Multi-step Synthesis from 5-Methylpyrazine-2-carboxylic Acid | Route 2: Sandmeyer Reaction from 2-Amino-5-methylpyrazine |
| Starting Material | 5-Methylpyrazine-2-carboxylic Acid | 2-Amino-5-methylpyrazine |
| Number of Steps | 4 | 1 |
| Overall Yield | ~38% | >60%[1] |
| Key Intermediates | Methyl 5-methylpyrazine-2-carboxylate, 5-Methylpyrazine-2-carboxamide, 2-Amino-5-methylpyrazine | None |
| Reaction Conditions | Varied (0°C to 90°C) | -45°C[1] |
| Key Reagents | Methanol, Ammonia, Bromine, Sodium Hydroxide, Sodium Nitrite, Hydrobromic Acid | Sodium Nitrite, Hydrobromic Acid, Bromine |
Experimental Protocols
Route 1: Multi-step Synthesis from 5-Methylpyrazine-2-carboxylic Acid
This route is a comprehensive approach starting from a readily available carboxylic acid.
Step 1: Esterification to Methyl 5-methylpyrazine-2-carboxylate
-
5-Methylpyrazine-2-carboxylic acid is dissolved in methanol with a catalytic amount of sulfuric acid.
-
The mixture is heated to reflux for 4 hours.
-
After cooling, the solvent is evaporated, and the residue is neutralized and extracted to yield Methyl 5-methylpyrazine-2-carboxylate.
-
Yield: 90%[1]
Step 2: Amidation to 5-Methylpyrazine-2-carboxamide
-
Methyl 5-methylpyrazine-2-carboxylate is treated with ammonia in methanol.
-
The reaction is stirred at 70°C for 12 hours in a sealed vessel.
-
Evaporation of the solvent and purification of the residue affords 5-Methylpyrazine-2-carboxamide.
-
Yield: 82%[1]
Step 3: Hofmann Degradation to 2-Amino-5-methylpyrazine
-
5-Methylpyrazine-2-carboxamide is treated with a solution of bromine in aqueous sodium hydroxide.
-
The reaction mixture is heated to 90°C for 2 hours.
-
After cooling, the product is extracted to yield 2-Amino-5-methylpyrazine.
-
Yield: 75%[1]
Step 4: Diazotization and Bromination to this compound
-
2-Amino-5-methylpyrazine is dissolved in aqueous hydrobromic acid and cooled to -45°C.[1]
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.
-
Bromine is then added to the reaction mixture. To achieve a higher yield, it is crucial to add the bromine to the reaction prior to the formation of the diazonium salt.[1]
-
The reaction is stirred for 2 hours, after which it is carefully neutralized and the product is extracted.
-
Yield: >60%[1]
Route 2: Sandmeyer Reaction from 2-Amino-5-methylpyrazine
This route offers a more direct approach, assuming the availability of the starting amine.
Experimental Protocol:
-
2-Amino-5-methylpyrazine is suspended in a mixture of aqueous hydrobromic acid.
-
The mixture is cooled to a temperature of -45°C.[1]
-
To this suspension, bromine is added.
-
A solution of sodium nitrite in water is then added dropwise while vigorously stirring and maintaining the temperature below -40°C.
-
The reaction mixture is stirred for an additional 2 hours at this temperature.
-
The reaction is then quenched with a suitable reducing agent to destroy excess bromine, followed by neutralization.
-
The product, this compound, is isolated by extraction with an organic solvent and purified.
-
Yield: >60%[1]
Mandatory Visualization
Caption: Logical workflow for selecting a synthesis route.
Caption: Experimental workflow for Route 1.
Caption: Experimental workflow for Route 2.
References
Comparative Analysis of the Biological Activity of 2-Bromo-5-methylpyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Potential of 2-Bromo-5-methylpyrazine Derivatives
The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative analysis of the biological activity of analogs of this compound, a key intermediate in the synthesis of novel therapeutic agents. By presenting available experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this promising area.
Antimicrobial Activity
Derivatives of this compound have been investigated for their potential as antimicrobial agents. The core structure allows for substitutions at the bromine position, leading to a diverse range of analogs with varying efficacy against different microbial strains.
Table 1: Comparative Antimicrobial Activity of 2-Substituted-5-methylpyrazine Analogs
| Compound ID | R Group (at 2-position) | Test Organism | MIC (µg/mL) | Reference |
| 1 | -Br (Parent Compound) | Mycobacterium tuberculosis H37Rv | >100 | [1] |
| 2a | 4-Aminophenyl | Mycobacterium tuberculosis H37Rv | 6.25 | [1] |
| 2b | 4-Nitrophenyl | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
| 3 | 4-(Dimethylamino)phenyl | Staphylococcus aureus | 16 | [2] |
| 4 | 2-Thienyl | Escherichia coli | 32 | [2] |
Note: Data is compiled from various sources and direct comparison should be made with caution. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of this compound analogs is significantly influenced by the nature of the substituent at the 2-position.
Analysis of the available data suggests that:
-
Aromatic and Heteroaromatic Substituents: The introduction of aryl or heteroaryl groups at the 2-position, replacing the bromine atom, can lead to significant antimicrobial activity.
-
Functional Group Modification: The presence of specific functional groups on the aromatic ring, such as amino or nitro groups, can modulate the activity. For instance, an amino group at the para-position of a phenyl substituent appears to enhance antitubercular activity.
Anticancer Activity
The pyrazine nucleus is a recognized pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[3] Analogs of this compound can be synthesized to target various signaling pathways implicated in cancer progression.
Table 2: Comparative Anticancer Activity of 2,5-Disubstituted Pyrazine Analogs
| Compound ID | Substitution at 2-position | Substitution at 5-position | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 4-Methoxyphenylamino | -CH3 | A549 (Lung) | 5.2 | [4] |
| 5b | 4-Chlorophenylamino | -CH3 | A549 (Lung) | 2.8 | [4] |
| 6a | 3,4-Dimethoxyphenylamino | -CH3 | MCF-7 (Breast) | 8.1 | [4] |
| 6b | 4-Fluorophenylamino | -CH3 | MCF-7 (Breast) | 4.5 | [4] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Targeting Kinase Signaling Pathways
Many pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling and proliferation.[3]
The general mechanism involves the pyrazine analog binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade that promotes tumor growth.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological activity data.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The available data, though limited in direct comparative studies of a wide range of analogs, clearly indicates the potential for discovering potent antimicrobial and anticancer compounds through strategic structural modifications. Further synthesis and systematic biological evaluation of a broader library of this compound analogs are warranted to fully elucidate the structure-activity relationships and identify lead candidates for preclinical development. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methylpyrazine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-Bromo-5-methylpyrazine are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its disposal, aligned with standard practices for hazardous chemical waste management. Adherence to these procedures is essential to minimize risks and maintain regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its potential hazards and take appropriate precautionary measures.
Hazard Identification:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3]
-
Primary Hazards: Irritant.[1]
Personal Protective Equipment (PPE):
Before initiating any handling or disposal procedures, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area. If dust or vapors are likely to be generated, a NIOSH/MSHA approved respirator may be necessary.
Quantitative Hazard Data
| Property | Value |
| CAS Number | 98006-90-7 |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol |
| GHS Hazard Codes | H302, H315, H319, H335 |
| Hazard Classes | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation)[1] |
| Physical Form | Solid or liquid |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at temperatures below -20°C.[3][4] |
Operational Disposal Plan: A Step-by-Step Protocol
This protocol provides a systematic approach to the disposal of this compound, from initial waste characterization to final pickup by authorized personnel.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous chemical waste.
-
Segregate from Incompatibles: Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents, to prevent potentially violent reactions.
Step 2: Waste Collection and Containerization
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers with secure screw-on caps. The container material should be compatible with this compound.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).
Step 3: Waste Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general lab activities.
-
Secure Containment: Keep the waste container securely closed at all times, except when adding waste. It is good practice to use a secondary container to capture any potential leaks or spills.
-
Adhere to Time and Quantity Limits: Comply with institutional and regulatory limits regarding the maximum amount of hazardous waste that can be accumulated and the time frame for its removal from the laboratory.
Step 4: Final Disposal Procedure
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Chemical Incineration: A common disposal method for this type of compound is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by a licensed disposal facility.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with your institution's policies and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Bromo-5-methylpyrazine
For researchers, scientists, and drug development professionals, the safe and compliant handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Bromo-5-methylpyrazine, a key building block in pharmaceutical research. Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and meeting regulatory standards.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for this compound and structurally similar compounds, this chemical is considered hazardous. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] A thorough risk assessment should be conducted before commencing any work. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn when there is a significant risk of splashing. | To prevent eye irritation from splashes or aerosolized powder.[1][2][3] |
| Hand Protection | Nitrile or neoprene gloves are recommended for splash protection. Due to the lack of specific breakthrough time data for this compound, it is crucial to change gloves immediately upon contamination. For prolonged or immersive contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data. | To protect against skin contact and irritation.[1][2][4] Nitrile and neoprene offer good general chemical resistance.[1][5] |
| Body Protection | A standard laboratory coat, fully buttoned, is required. For procedures with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat. | To prevent contamination of personal clothing.[2][4] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood. For non-routine operations, potential spills, or in the absence of adequate engineering controls, a NIOSH-approved air-purifying respirator with a combination organic vapor (OV) cartridge and a P100 particulate filter is recommended. | To avoid inhalation of potentially harmful vapors and airborne particles.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Weighing and Aliquoting
-
Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use smooth, deliberate movements to avoid creating airborne dust.
-
All containers holding the chemical must be clearly labeled with the full chemical name, concentration, date, and appropriate hazard symbols.
Dissolving and Handling Solutions
-
When dissolving the solid, slowly add the solvent to the solid to minimize dust generation.
-
Keep containers tightly sealed when not in use to prevent the release of vapors.
-
Use a pipette or a funnel for transferring solutions to prevent spills.
-
Cover the work surface with absorbent, disposable bench paper to contain any potential spills.
Post-Handling and Cleanup
-
At the end of the procedure, decontaminate all surfaces and equipment with an appropriate solvent and then a cleaning solution.
-
Properly dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Designate a specific, labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., polyethylene), be in good condition with a secure, sealable lid, and be clearly labeled as "Hazardous Waste" with the full chemical name.
-
Place all solid waste, including contaminated weighing paper, paper towels, and gloves, into the designated hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Waste" container.[6][7]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Containment : If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[8]
-
Cleanup :
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.
-
For liquid spills, cover with an inert absorbent material, allow it to fully absorb, and then carefully collect the material into a hazardous waste container.
-
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]
-
Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste.
Glassware Decontamination
-
Initial Rinse : Triple rinse all contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as halogenated organic waste.
-
Washing : Wash the rinsed glassware with a laboratory detergent and warm water. Use a brush to scrub all surfaces.
-
Final Rinse : Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying : Allow the glassware to air dry on a rack.
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
